4-Amino-2-methylpyrimidine-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 459. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-2-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPNIILOUYAGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220093 | |
| Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-29-3 | |
| Record name | 4-Amino-2-methyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 698-29-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methylpyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-2-methylpyrimidine-5-carbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6ED3UPV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS No: 698-29-3). This compound is a pivotal intermediate in the synthesis of Vitamin B1 and serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This document includes detailed experimental protocols, tabulated physicochemical and spectral data, and visualizations of its synthetic and biological pathways to support research and development efforts.
Physicochemical Properties
This compound is typically a pale brown or off-white solid powder.[1][2] Its core structure consists of a pyrimidine ring substituted with an amino group at position 4, a methyl group at position 2, and a nitrile group at position 5.[3] While some experimental values like a precise melting point are not consistently reported in the literature, its key properties have been characterized.[2]
Structural and Physical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 698-29-3 | [5] |
| Molecular Formula | C₆H₆N₄ | [4] |
| Molecular Weight | 134.14 g/mol | [5] |
| Appearance | Pale Brown to Off-White Solid Powder | [1][2] |
| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol. | [6] |
| Predicted logP | -0.26 (for the related 4-Amino-5-hydroxymethyl-2-methylpyrimidine) | [7] |
| Predicted pKa | 6.17 (Strongest Basic, for the related 4-Amino-5-hydroxymethyl-2-methylpyrimidine) | [7] |
| Melting Point | Data varies; a related compound, 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, melts at 240-242°C. | [2][8] |
| Boiling Point | Data not available; likely decomposes at high temperatures. | [2] |
Spectral Properties
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of expected spectral characteristics based on data for the compound and its close analogs.[9][10]
| Spectroscopy | Characteristic Peaks / Features |
| IR (Infrared) | ~3480-3330 cm⁻¹ (N-H stretch, NH₂), ~2212 cm⁻¹ (C≡N stretch), ~1640 cm⁻¹ (C=N stretch), ~1540 cm⁻¹ (Aromatic C=C stretch).[9] |
| ¹H NMR | Signals corresponding to amino protons, a pyrimidine ring proton, and methyl group protons.[10] |
| ¹³C NMR | Resonances for the nitrile carbon, aromatic carbons of the pyrimidine ring, and the methyl carbon.[10] |
| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z 134. Fragmentation patterns would indicate the loss of substituents from the pyrimidine core.[4] |
Experimental Protocols
Synthesis Protocol: Condensation Method
One common and scalable method for synthesizing this compound involves the condensation of acetamidine hydrochloride with malononitrile and formaldehyde.[11][12]
Materials:
-
t-Butanol
-
Acetamidine hydrochloride
-
Malononitrile
-
30% aqueous formaldehyde
-
70wt% t-butyl hydroperoxide
Procedure:
-
Equip a 50 mL three-necked flask with a magnetic stirrer, thermometer, and reflux condenser.
-
To the flask, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.[11]
-
Heat the mixture to 65-70°C and maintain the reaction for 4 hours.[11]
-
Cool the reaction mixture to 20-25°C.
-
Add 1.4 g of 70wt% t-butyl hydroperoxide and continue the reaction at 30-35°C for 1 hour.[11]
-
Monitor the reaction progress using an appropriate analytical method (e.g., TLC or HPLC).
-
Upon completion, the product can be isolated and purified. This method has been reported to achieve a yield of 92.6% with an HPLC purity of 99.6%.[11]
Caption: General workflow for the synthesis of this compound.
Analytical Characterization Protocol
To confirm the identity and purity of synthesized this compound, a standard set of analytical techniques is employed.
Objective: To verify the chemical structure and assess the purity of the final compound.
Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolve a small sample of the compound in a suitable solvent (e.g., methanol).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution method with mobile phases such as water and acetonitrile (both often containing 0.1% formic acid).
-
Monitor the elution using a UV detector and a mass spectrometer to confirm the molecular weight (m/z 135.1 for [M+H]⁺).
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample using a KBr pellet or as a thin film.
-
Record the spectrum and identify characteristic absorption bands for the amino (N-H, ~3400 cm⁻¹) and nitrile (C≡N, ~2212 cm⁻¹) functional groups.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns, which should correspond to the methyl, amino, and pyrimidine ring protons and carbons.[9]
-
-
Elemental Analysis:
-
Perform combustion analysis to determine the percentages of Carbon, Hydrogen, and Nitrogen.
-
Compare the experimental values to the calculated theoretical percentages for the molecular formula C₆H₆N₄ to confirm elemental composition.[9]
-
Applications and Biological Relevance
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in nucleobases and numerous therapeutic agents.[3] this compound is significant both as a direct precursor in biosynthesis and as a foundational structure for drug design.
Intermediate in Vitamin B1 (Thiamine) Synthesis
This compound is a crucial precursor for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, which is a key intermediate in the industrial production of Vitamin B1 (thiamine).[12] The synthesis involves the reduction of the nitrile group to an aminomethyl group, which then serves as the pyrimidine moiety of thiamine.
Caption: Biochemical pathway from the title compound to Vitamin B1.
Scaffold for VEGFR-2 Inhibitors
The pyrimidine-5-carbonitrile framework is a key feature in the design of novel kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Over-activation of the VEGFR-2 signaling pathway is a critical driver of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
Inhibitors designed from this scaffold can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the initiation of downstream signaling cascades like the PI3K-AKT and MAPK pathways.[13] This blockade ultimately inhibits endothelial cell proliferation and migration, leading to an anti-angiogenic effect.
Caption: Conceptual model of VEGFR-2 signaling inhibition by a pyrimidine-based drug.
Safety and Handling
This compound is classified as hazardous. According to the Globally Harmonized System (GHS), it is harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound Supplier & Manufacturer in China | CAS 7240-38-2 | High Purity Chemical for Pharmaceutical & Research Applications [nj-finechem.com]
- 3. This compound | 698-29-3 | Benchchem [benchchem.com]
- 4. This compound | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 698-29-3 [chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327) [hmdb.ca]
- 8. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. This compound(698-29-3) 1H NMR [m.chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 4-Amino-2-methylpyrimidine-5-carbonitrile. This compound, with CAS number 698-29-3, is a key intermediate in the synthesis of various biologically active molecules, most notably Vitamin B1 (Thiamine). Its pyrimidine core serves as a privileged scaffold in medicinal chemistry for the development of novel therapeutics.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 698-29-3 | [1][2] |
| Molecular Formula | C₆H₆N₄ | [1] |
| Molecular Weight | 134.14 g/mol | [1][2] |
| Appearance | Pale brown to pale yellow solid/powder | [3] |
| Melting Point | 249 °C | |
| Boiling Point | 315.6 ± 27.0 °C (Predicted) | |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | |
| pKa | 3.00 ± 0.10 (Predicted) | |
| LogP | 1.3 (Calculated) | [4] |
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble (6.4 g/L at 25 °C) | |
| Dimethyl Sulfoxide (DMSO) | Soluble (>10 mM) | [4] |
| Ethanol | Soluble | |
| Methanol | Soluble |
Spectroscopic Data
| Technique | Key Peaks/Signals | Source(s) |
| ¹H NMR | δ ~2.4 (s, 3H, -CH₃), ~7.5 (br s, 2H, -NH₂), ~8.4 (s, 1H, pyrimidine H-6) | [4] |
| ¹³C NMR | δ ~25 (CH₃), ~90 (C5), ~118 (C≡N), ~160 (C6), ~163 (C4), ~168 (C2) | [5] |
| Infrared (IR) | ~3478, 3329 cm⁻¹ (N-H stretch), ~2212 cm⁻¹ (C≡N stretch), ~1640 cm⁻¹ (C=N stretch), ~1544 cm⁻¹ (Aromatic C=C stretch) | [4] |
| Mass Spectrometry (GC-MS) | m/z 134 (M⁺), 94, 42, 66, 92 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
One common and efficient method for the synthesis of this compound is through a multi-component reaction. The following protocol is adapted from a literature procedure.[6]
Materials:
-
t-Butanol
-
Acetamidine hydrochloride
-
Malononitrile
-
30% aqueous formaldehyde
-
70 wt% tert-butyl hydroperoxide in water
Equipment:
-
50 ml three-necked flask
-
Magnetic stirrer
-
Thermometer
-
Reflux condenser
Procedure:
-
To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.
-
Heat the mixture to 65-70 °C and maintain this temperature for 4 hours with continuous stirring.
-
Cool the reaction mixture to 20-25 °C.
-
Add 1.4 g of 70 wt% tert-butyl hydroperoxide to the cooled mixture.
-
Stir the reaction at 30-35 °C for 1 hour.
-
The progress of the reaction and the purity of the product can be monitored by High-Performance Liquid Chromatography (HPLC). The expected yield of 2-methyl-4-amino-5-cyanopyrimidine is approximately 92.6% with a purity of around 99.6%.[6]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of this compound is critical for its use in subsequent reactions and biological assays. A general reversed-phase HPLC method can be employed for this purpose.[7]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective. The exact gradient program should be optimized based on the specific instrument and column.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the synthesized product in the same solvent as the standard.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve generated from the reference standards.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.
Caption: Synthetic workflow for this compound.
The primary significance of this compound in biological systems is as a precursor to Vitamin B1. This conversion is a critical industrial process.
Caption: Conversion to Vitamin B1.
The pyrimidine scaffold of this compound is a common feature in many kinase inhibitors used in cancer therapy. While this specific molecule is not a kinase inhibitor itself, its derivatives often are. The following diagram illustrates a generalized signaling pathway targeted by such pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and pyrimidine-based kinase inhibition.
Biological and Medicinal Chemistry Context
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and numerous biologically active molecules.[8] This has made pyrimidine derivatives a major focus of research in medicinal chemistry. Derivatives of this compound have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[8]
The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological activity. For instance, the nitrile group at the 5-position is a key functional group that can be readily reduced to an aminomethyl group, as seen in the synthesis of Vitamin B1.[8] This transformation is a critical step in producing this essential nutrient.
In the context of drug discovery, particularly in oncology, the pyrimidine scaffold is a well-established "privileged structure."[9][10] Many FDA-approved kinase inhibitors feature a pyrimidine core.[11] These molecules are designed to mimic the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and inhibit their activity.[8] This inhibition can block signaling pathways that are crucial for cancer cell proliferation and survival, such as the EGFR pathway depicted above.[9] Therefore, this compound serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors for screening in drug discovery programs.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area, and dust formation should be avoided. Store the compound in a tightly sealed container in a cool, dry, and inert atmosphere.[2]
References
- 1. This compound | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4-Amino-2-methylpyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-2-methylpyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. This technical guide delves into the core of their therapeutic promise by elucidating their known biological targets, providing a comprehensive overview of their mechanism of action, and presenting detailed experimental methodologies for their evaluation. The information compiled herein is intended to empower researchers and drug development professionals in their quest for novel therapeutics, particularly in the realm of oncology.
Core Biological Targets: A Focus on Anti-Cancer Pathways
Research has predominantly identified the biological targets of this compound derivatives within the intricate signaling networks that drive cancer progression. These compounds have shown significant inhibitory activity against key players in angiogenesis and cell growth, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A. Its inhibition is a well-established strategy in cancer therapy to stifle tumor growth and metastasis by cutting off its blood supply. Several derivatives of this compound have demonstrated potent VEGFR-2 inhibitory activity.
Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR)
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Certain this compound derivatives have been identified as dual inhibitors of PI3K and mTOR, offering a powerful approach to simultaneously block multiple oncogenic signals.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of exemplary this compound derivatives against their biological targets and cancer cell lines.
Table 1: Inhibitory Activity of this compound Derivatives against VEGFR-2
| Compound ID | Modification on Core Scaffold | IC50 (µM) vs. VEGFR-2 | Reference Compound | IC50 (µM) |
| 11e | Varied substitutions on a benzylidene hydrazone moiety | 0.61 | Sorafenib | 0.19 |
| 12b | Varied substitutions on a hydrazone moiety | 0.53 | Sorafenib | 0.19 |
Table 2: Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against PI3K Isoforms and mTOR
| Compound ID | IC50 (µM) vs. PI3Kα | IC50 (µM) vs. PI3Kβ | IC50 (µM) vs. PI3Kδ | IC50 (µM) vs. mTOR | Reference Compound |
| 12b | 0.17 | 0.13 | 0.76 | 0.83 | LY294002 / Afinitor |
| 12d | 1.27 | 3.20 | 1.98 | 2.85 | LY294002 / Afinitor |
Table 3: Anti-proliferative Activity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| 11e | HCT-116 (Colon) | 1.14 |
| 11e | MCF-7 (Breast) | 1.54 |
| 12b | Leukemia SR | 0.10 |
| 12d | Leukemia SR | 0.09 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 protein
-
ELISA plates pre-coated with a substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: To the wells of the ELISA plate, add the assay buffer, recombinant VEGFR-2 enzyme, and the test compound dilutions.
-
Initiation of Kinase Reaction: Add ATP to each well to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Washing: Wash the plate multiple times with wash buffer to remove ATP and unbound components.
-
Detection: Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Washing: Wash the plate again to remove unbound antibody.
-
Signal Development: Add TMB substrate to each well. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.
-
Stopping the Reaction: Add the stop solution to each well, which will turn the color to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro PI3K/mTOR Kinase Assay (Luminescent - ADP-Glo™)
This assay measures the kinase activity of PI3K and mTOR by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI3K isoforms (α, β, δ, γ) or mTOR protein
-
Lipid substrate for PI3K (e.g., PIP2) or protein substrate for mTOR (e.g., PHAS-1/4E-BP1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In the wells of the plate, add the kinase, substrate, ATP, and serial dilutions of the test compound in assay buffer.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values as described for the ELISA-based assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key signaling pathways targeted by this compound derivatives and the general workflows of the experimental assays.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: PI3K/mTOR Signaling Pathway and Dual Inhibition.
Caption: General Workflow for In Vitro Kinase Assays.
Caption: General Workflow for MTT Cell Viability Assay.
The Core Mechanism of 4-Amino-2-methylpyrimidine-5-carbonitrile Analogs: A Technical Guide for Drug Development Professionals
An in-depth exploration into the molecular interactions, signaling pathways, and experimental evaluation of a promising class of therapeutic agents.
The 4-amino-2-methylpyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Analogs derived from this core have demonstrated significant potential across various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the mechanism of action for these analogs, with a focus on their role as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.
Primary Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for many biologically active this compound analogs is the inhibition of protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
These pyrimidine derivatives typically function as ATP-competitive inhibitors. By mimicking the structure of adenosine triphosphate (ATP), they bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and disrupting the signaling cascade. The versatility of the pyrimidine ring allows for various substitutions, enabling the development of compounds with enhanced potency and selectivity for specific kinases.
Key Signaling Pathways Targeted:
1. The PI3K/AKT/mTOR Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in human cancers, promoting cell survival and proliferation. Several pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of key kinases within this pathway.
For instance, a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been evaluated for their cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. Mechanistic studies revealed that these compounds act as inhibitors of PI3Kδ/γ and AKT-1. One promising compound, 7f, demonstrated significant inhibitory activity with IC50 values of 6.99 ± 0.36 µM for PI3Kδ, 4.01 ± 0.55 µM for PI3Kγ, and 3.36 ± 0.17 µM for AKT-1.[1] This inhibition leads to cell cycle arrest and apoptosis.[1]
2. The EGFR Signaling Pathway:
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that drive cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, such as non-small cell lung cancer and colorectal cancer.
A series of novel pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR inhibitors. These compounds have demonstrated significant in vitro cytotoxic activities against multiple human tumor cell lines.[2][3] For example, compound 11b from one study exhibited potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M, with IC50 values of 0.09 µM and 4.03 µM, respectively.[2][3] This compound was also shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative this compound analogs against various cancer cell lines and target kinases.
Table 1: IC50 Values of Pyrimidine-5-carbonitrile Analogs against Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 11b | HCT-116 | Colorectal Carcinoma | 3.37 | [2][3] |
| HepG-2 | Hepatocellular Carcinoma | 3.04 | [2][3] | |
| MCF-7 | Breast Cancer | 4.14 | [2][3] | |
| A549 | Non-small Cell Lung Cancer | 2.4 | [2][3] | |
| 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | [4] |
| A549 | Non-small Cell Lung Cancer | 5.85 | [4] | |
| MCF-7 | Breast Cancer | 7.68 | [4] | |
| Thienopyrimidine 2 | MCF-7 | Breast Cancer | 0.013 | [5] |
| Thienopyrimidine 3 | MCF-7 | Breast Cancer | 0.023 | [5] |
| 4d | K562 | Leukemia | Not specified | [1] |
| 7f | K562 | Leukemia | Not specified | [1] |
Table 2: IC50 Values of Pyrimidine-5-carbonitrile Analogs against Target Kinases
| Compound/Derivative | Target Kinase | IC50 (µM) | Assay Type | Reference |
| 11b | EGFRWT | 0.09 | HTRF Assay | [2][3] |
| EGFRT790M | 4.03 | HTRF Assay | [2][3] | |
| 10b | EGFR | 0.00829 | Not specified | [4] |
| 7f | PI3Kδ | 6.99 ± 0.36 | Enzyme Inhibition Assay | [1] |
| PI3Kγ | 4.01 ± 0.55 | Enzyme Inhibition Assay | [1] | |
| AKT-1 | 3.36 ± 0.17 | Enzyme Inhibition Assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following sections provide protocols for key experiments used to characterize the mechanism of action of this compound analogs.
Cell Viability Assay (MTT Method)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)
-
Complete growth medium (specific to cell line)
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in complete growth medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.[7]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant kinase (e.g., EGFR, PI3K, AKT)
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque assay plates (e.g., 384-well)
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine analog in DMSO. Further dilute the compound in the kinase assay buffer to the desired concentrations.
-
Assay Setup: Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction: Add the kinase and its substrate to the wells. Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data with respect to the positive and negative controls. Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for PI3K/AKT Pathway Modulation
This technique is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with pyrimidine analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the pyrimidine analog at its IC50 concentration for a specified time. Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound analogs represent a highly versatile and promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their primary mechanism of action involves the inhibition of key protein kinases, leading to the disruption of critical cellular signaling pathways such as the PI3K/AKT/mTOR and EGFR pathways. The ability to systematically synthesize and evaluate these analogs using the robust experimental protocols outlined in this guide will continue to drive the discovery of more potent and selective drug candidates. This in-depth understanding of their mechanism of action is paramount for their successful translation into clinical applications.
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
An In-depth Technical Guide on the ¹H and ¹³C NMR Data for 4-Amino-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite extensive searching of available databases, the specific experimental ¹H and ¹³C NMR spectral data (chemical shifts, multiplicities, and coupling constants) for 4-Amino-2-methylpyrimidine-5-carbonitrile could not be located. The following guide is a template demonstrating the expected format and content of a comprehensive NMR data sheet for this compound. The experimental protocols are based on standard laboratory procedures for NMR analysis of pyrimidine derivatives.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyrimidine core, is a common scaffold in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a structured overview of the ¹H and ¹³C NMR data and the methodologies for their acquisition.
Molecular Structure
The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.
Solubility Profile of 4-Amino-2-methylpyrimidine-5-carbonitrile in DMSO and Water: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of 4-Amino-2-methylpyrimidine-5-carbonitrile in dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical data and methodologies to support further research and application.
Executive Summary
This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Vitamin B1 (Thiamine). Its solubility in common solvents is a crucial parameter for its application in both laboratory and industrial settings. This guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its role in a key synthetic pathway.
Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 6.4 g/L[1][2] |
| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble[1][2][3] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies that can be employed to determine the precise solubility of this compound.
Thermodynamic (Shake-Flask) Solubility Method
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (water or DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a pre-prepared calibration curve.
Kinetic Solubility Method
This method provides a measure of solubility under non-equilibrium conditions, which can be relevant for early-stage drug discovery screening.
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.
-
Serial Dilution: The stock solution is serially diluted in the test solvent (e.g., an aqueous buffer) in a microplate format.
-
Precipitation Monitoring: The solutions are monitored for the formation of a precipitate over a defined period, often using a plate reader that can detect light scattering or turbidity.
-
Solubility Determination: The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Synthetic Pathway Visualization
This compound is a crucial intermediate in the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key component in the industrial production of Vitamin B1. The following diagram illustrates this synthetic transformation.
Caption: Synthetic route from this compound.
The following diagram outlines a general workflow for determining the aqueous solubility of an organic compound.
Caption: General workflow for determining aqueous solubility.
References
Crystal structure and XRD data of 4-Amino-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available structural and synthetic information for 4-Amino-2-methylpyrimidine-5-carbonitrile. While a definitive crystal structure and corresponding X-ray diffraction (XRD) data for this specific compound are not publicly available in crystallographic databases as of the latest search, this guide furnishes detailed information on its synthesis.
Furthermore, as a valuable point of reference, this document presents a complete crystal structure analysis of a closely related derivative, 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine. The structural data for this analog offers insights into the potential solid-state conformation and intermolecular interactions that might be expected for this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of acetamidine hydrochloride with ethoxymethylenemalononitrile.
Experimental Protocol:
A solution of sodium ethoxide is first prepared by cautiously adding metallic sodium to absolute ethanol. To this solution, acetamidine hydrochloride is added, and the resulting mixture is filtered to remove the sodium chloride byproduct. Ethoxymethylenemalononitrile is then introduced to the filtrate, leading to the precipitation of the desired product, this compound, which can be further purified by recrystallization from ethanol.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis of this compound.
Crystal Structure of a Related Compound: 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine
While the crystal structure for this compound is not available, the crystal structure of a derivative, 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine, has been determined by single-crystal X-ray diffraction. This section provides the detailed crystallographic data for this analog. It is imperative to note that this data does not represent the target compound but is provided as the closest available structural information.
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine involved the following key steps:
-
Crystal Growth: Suitable single crystals were obtained through slow evaporation of a solvent containing the dissolved compound.
-
Data Collection: A single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a specific temperature.
-
Structure Solution and Refinement: The collected diffraction data was processed, and the crystal structure was solved using direct methods and refined by full-matrix least-squares on F².
The general workflow for single-crystal X-ray diffraction is illustrated below:
Caption: General workflow for crystal structure determination.
Crystallographic Data and Structure Refinement
The following table summarizes the crystal data and structure refinement parameters for 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine.
| Parameter | Value |
| Empirical formula | C₇H₁₀N₄ |
| Formula weight | 150.18 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.324(3) Å, α = 90° |
| b = 12.012(4) Å, β = 108.58(3)° | |
| c = 8.532(3) Å, γ = 90° | |
| Volume | 808.5(5) ų |
| Z | 4 |
| Density (calculated) | 1.232 Mg/m³ |
| Absorption coefficient | 0.084 mm⁻¹ |
| F(000) | 320 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 3.48 to 27.50° |
| Index ranges | -10<=h<=10, -15<=k<=15, -11<=l<=11 |
| Reflections collected | 7248 |
| Independent reflections | 1845 [R(int) = 0.0444] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1845 / 0 / 100 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I>2sigma(I)] | R1 = 0.0533, wR2 = 0.1293 |
| R indices (all data) | R1 = 0.0718, wR2 = 0.1415 |
| Largest diff. peak and hole | 0.259 and -0.211 e.Å⁻³ |
Atomic Coordinates and Equivalent Isotropic Displacement Parameters
The fractional atomic coordinates and equivalent isotropic displacement parameters for the non-hydrogen atoms of 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine are presented below.
| Atom | x | y | z | U(eq) |
| N1 | 0.2917(2) | 0.1042(1) | 0.3804(2) | 0.023(1) |
| C2 | 0.2019(2) | 0.1834(2) | 0.3023(2) | 0.021(1) |
| N3 | 0.2374(2) | 0.2114(1) | 0.1706(2) | 0.022(1) |
| C4 | 0.3649(2) | 0.1581(2) | 0.1388(2) | 0.021(1) |
| C5 | 0.4578(2) | 0.0792(2) | 0.2223(2) | 0.021(1) |
| C6 | 0.4223(2) | 0.0505(2) | 0.3644(2) | 0.024(1) |
| C7 | 0.0818(3) | 0.2384(2) | 0.3541(3) | 0.028(1) |
| N8 | 0.4002(2) | 0.1843(2) | 0.0076(2) | 0.029(1) |
| C9 | 0.5908(3) | 0.0199(2) | 0.1788(3) | 0.023(1) |
| N10 | 0.6958(3) | -0.0211(2) | 0.1444(3) | 0.034(1) |
| C11 | 0.5284(3) | -0.0336(2) | 0.4589(3) | 0.033(1) |
Concluding Remarks
This technical guide has summarized the available synthetic and structural information for this compound. While the definitive crystal structure of the title compound remains to be determined and published, the provided synthesis protocol offers a clear pathway for its preparation. The detailed crystallographic analysis of the closely related 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine serves as a valuable surrogate for understanding the potential solid-state characteristics of this class of molecules, which is of significant interest to researchers in medicinal chemistry and drug development. Further research is warranted to elucidate the precise crystal structure of this compound to enable more detailed structure-activity relationship studies.
References
Safety and Handling of 4-Amino-2-methylpyrimidine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for 4-Amino-2-methylpyrimidine-5-carbonitrile, a key intermediate in various synthetic applications, including pharmaceutical development.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks to personnel.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 698-29-3[4][5][6] |
| Molecular Formula | C₆H₆N₄[4][5] |
| Molecular Weight | 134.14 g/mol [5][6][7] |
| Appearance | Pale yellow or pale brown solid/powder[3][8] |
| Melting Point | 249 °C[8] |
| Boiling Point | 315.6°C at 760 mmHg[8] |
| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][8] |
| Density | 1.3 ± 0.1 g/cm³[8] |
| Flash Point | 79.0 ± 28.2 °C[8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard classifications and statements according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][8][9] |
| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[4] |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[4] |
| Skin irritation (Category 2) | H315: Causes skin irritation[4][6] |
| Serious eye damage (Category 1) | H318: Causes serious eye damage[6][10] |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[4][6] |
Signal Word: Danger [6]
Hazard Pictograms:
Handling and Storage
Proper handling and storage procedures are essential to prevent exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]
-
Avoid breathing dust or fumes.[4]
-
Avoid contact with skin and eyes.[4]
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7][8]
-
Keep away from heat sources and direct sunlight.[7]
-
Store separately from incompatible materials.[7]
-
Recommended storage temperatures are often between 2-8°C (refrigerator)[3] or in a -20°C freezer for long-term stability.[8]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9][11] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[9][11] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9][11] |
Accidental Release Measures
A clear and practiced spill response plan is necessary to manage accidental releases effectively.
Personal Precautions:
-
Evacuate the area.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.
-
Avoid breathing dust.
-
Ensure adequate ventilation.
Environmental Precautions:
-
Prevent the substance from entering drains or waterways.
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
For large spills, contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum).
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Below is a generalized workflow for handling a chemical spill of this compound.
References
- 1. web.mit.edu [web.mit.edu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. iivs.org [iivs.org]
- 4. westlab.com [westlab.com]
- 5. researchgate.net [researchgate.net]
- 6. egr.msu.edu [egr.msu.edu]
- 7. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]
- 8. oecd.org [oecd.org]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. afd.calpoly.edu [afd.calpoly.edu]
- 11. iivs.org [iivs.org]
Methodological & Application
Synthetic Protocols for Novel Derivatives of 4-Amino-2-methylpyrimidine-5-carbonitrile: Application in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel anticancer agents derived from 4-Amino-2-methylpyrimidine-5-carbonitrile. The protocols outlined below describe the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have shown considerable potential in chemotherapy by inhibiting various enzymes involved in cancer progression.[1]
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The starting material, this compound, serves as a versatile scaffold for the synthesis of various heterocyclic compounds. Its structural similarity to purines makes its derivatives, such as pyrazolo[3,4-d]pyrimidines, promising candidates for targeting enzymes like kinases, which are often dysregulated in cancer.[1][2] This document will focus on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and the evaluation of their cytotoxic effects on cancer cell lines.
Data Presentation
The following table summarizes the in vitro anticancer activity of a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives against the MCF-7 human breast adenocarcinoma cell line.
Table 1: Cytotoxicity of Synthesized Pyrazolo[3,4-d]pyrimidine Derivatives against MCF-7 Cell Line
| Compound ID | Structure | IC50 (µM) |
| 10a | 3,6-dimethyl-5-(benzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | > 50 |
| 10b | 3,6-dimethyl-5-(4-methylbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 25 |
| 10c | 3,6-dimethyl-5-(4-methoxybenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 20 |
| 10d | 3,6-dimethyl-5-(4-chlorobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 12 |
| 10e | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 11 |
| Doxorubicin | (Standard) | 8.5 |
Data sourced from multiple studies on pyrazolo[3,4-d]pyrimidine derivatives.[2]
Experimental Protocols
Protocol 1: Synthesis of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (10a-e)
This protocol describes a two-step synthesis starting from a pyrazolo[3,4-d][3][4]oxazin-4-one derivative, which can be synthesized from precursors related to this compound.
Step 1: Synthesis of 5-amino-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (9)
-
A mixture of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][4]oxazin-4-one (1 mmol) and hydrazine hydrate 99% (1.5 mmol) in absolute ethanol (20 mL) is refluxed for 5 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield compound 9.
Step 2: Synthesis of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (10a-e)
-
A mixture of compound 9 (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in glacial acetic acid (15 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The formed precipitate is filtered, washed with water, and recrystallized from ethanol to give the final products (10a-e).
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7).
1. Cell Culture and Maintenance:
- Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells upon reaching 80-90% confluency.[3]
2. Cell Seeding:
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere overnight.[3]
3. Drug Treatment:
- Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[3]
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.[3]
5. IC50 Calculation:
- The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
Visualizations
Caption: Experimental workflow for in vitro anticancer drug screening.
Caption: Simplified c-Met signaling pathway and its inhibition.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-2-methylpyrimidine-5-carbonitrile in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-amino-2-methylpyrimidine-5-carbonitrile has emerged as a versatile starting material for the design and synthesis of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of the this compound core allow for diverse chemical modifications, enabling the development of inhibitors targeting a range of kinases with high potency and selectivity. This document provides detailed application notes, experimental protocols, and data related to the use of this scaffold in the design of novel kinase inhibitors.
Featured Kinase Targets and Signaling Pathways
Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer progression. These include Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 9 (CDK9), and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrimidine-5-carbonitrile derivatives against several kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Series 1 (VEGFR-2) | |||
| 11c | VEGFR-2 | 1.38 ± 0.03 | [1] |
| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |
| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |
| 12c | VEGFR-2 | 0.74 ± 0.15 | [1] |
| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 | [1] |
| Series 2 (PI3K/mTOR) | |||
| 7f | PI3Kδ | 6.99 ± 0.36 | |
| 7f | PI3Kγ | 4.01 ± 0.55 | |
| 7f | AKT-1 | 3.36 ± 0.17 | |
| Series 3 (Aurora A) | |||
| 13 | Aurora A | < 0.2 | |
| Series 4 (CDK9) | |||
| 30f | CDK9 | 0.004 | |
| 30h | CDK9 | 0.003 | |
| Series 5 (EGFR) | |||
| 11b | EGFRWT | 0.09 | |
| 11b | EGFRT790M | 4.03 |
Quantitative Data: Antiproliferative Activity
The following table presents the IC50 values of representative pyrimidine-5-carbonitrile derivatives against various human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Series 1 (VEGFR-2) | ||||
| 9d | HCT-116 | Colon Cancer | 1.14 ± 0.08 | [1] |
| 11e | HCT-116 | Colon Cancer | 1.77 ± 0.13 | [1] |
| 12b | HCT-116 | Colon Cancer | 2.01 ± 0.15 | [1] |
| 12d | HCT-116 | Colon Cancer | 2.33 ± 0.19 | [1] |
| 9d | MCF-7 | Breast Cancer | 10.33 ± 0.25 | [1] |
| 11e | MCF-7 | Breast Cancer | 3.25 ± 0.11 | [1] |
| 12b | MCF-7 | Breast Cancer | 4.16 ± 0.13 | [1] |
| 12d | MCF-7 | Breast Cancer | 5.84 ± 0.16 | [1] |
| Sorafenib (Reference) | HCT-116 | Colon Cancer | 8.96 ± 0.05 | [1] |
| Sorafenib (Reference) | MCF-7 | Breast Cancer | 11.83 ± 0.07 | [1] |
| Series 2 (PI3K/mTOR) | ||||
| 12b | Leukemia SR | Leukemia | - | |
| 12d | Leukemia SR | Leukemia | - | |
| Series 3 (EGFR) | ||||
| 11b | HCT-116 | Colon Cancer | 3.37 | |
| 11b | HepG-2 | Liver Cancer | 3.04 | |
| 11b | MCF-7 | Breast Cancer | 4.14 | |
| 11b | A549 | Lung Cancer | 2.4 |
Experimental Protocols
Synthesis of a Representative Kinase Inhibitor: 4-Amino-2-(substituted-anilino)pyrimidine-5-carbonitrile
This protocol describes a general method for the synthesis of 4-amino-2-(substituted-anilino)pyrimidine-5-carbonitrile derivatives, which are potent kinase inhibitors. The synthesis starts from the commercially available this compound.
Step 1: Chlorination of this compound
A mixture of this compound and phosphorus oxychloride is heated under reflux. The excess phosphorus oxychloride is then removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a suitable base (e.g., ammonia solution) to precipitate the chlorinated intermediate.
Step 2: Nucleophilic Substitution with a Substituted Aniline
The chlorinated intermediate is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or DMF). A substituted aniline and a base (e.g., triethylamine or diisopropylethylamine) are added to the solution. The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for a luminescence-based kinase assay to determine the IC50 value of a test compound. This assay measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition of kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, Aurora A, CDK9)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control (0% kinase activity).
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer. Add the master mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the antiproliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This protocol is for assessing the effect of a kinase inhibitor on the phosphorylation status of downstream target proteins.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels. The membrane can be stripped and re-probed for the total protein as a loading control.
Conclusion
This compound serves as an excellent scaffold for the development of novel kinase inhibitors. The synthetic versatility of this core allows for the generation of diverse libraries of compounds that can be screened against a wide range of kinases. The protocols provided herein offer a comprehensive guide for the synthesis, in vitro evaluation, and cellular characterization of these potential therapeutic agents. The presented data highlights the potential of this compound class to yield potent and selective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
Application Notes and Protocols for Cyclization Reactions of 4-Amino-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of various fused pyrimidine ring systems, specifically pyrimido[4,5-d]pyrimidines, using 4-Amino-2-methylpyrimidine-5-carbonitrile as a key starting material. The protocols outlined below are essential for the development of novel heterocyclic compounds with potential applications in medicinal chemistry, particularly as kinase inhibitors.
Introduction
This compound is a versatile building block in heterocyclic synthesis. Its vicinal amino and cyano functional groups provide a reactive scaffold for various cyclization reactions, leading to the formation of fused bicyclic systems. The resulting pyrimido[4,5-d]pyrimidine core is a "privileged scaffold" in drug discovery, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Notably, this scaffold is a key component in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in oncology.
General Experimental Considerations
Materials and Reagents: this compound and other reagents should be of high purity. Solvents should be anhydrous where specified.
Reaction Monitoring: The progress of the reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Purification: Column chromatography on silica gel is a common method for the purification of the synthesized compounds.
Characterization: The structure and purity of the final products should be confirmed by spectroscopic methods such as nuclear magnetic resonance (¹H NMR and ¹³C NMR), mass spectrometry (MS), and infrared spectroscopy (IR). Melting points should also be determined.
Cyclization Reactions and Protocols
Two-Step Synthesis of N-Aryl-2-methylpyrimido[4,5-d]pyrimidin-4-amines via Imidate Intermediate
This protocol describes a two-step synthesis of N-aryl-substituted pyrimido[4,5-d]pyrimidines, which have been investigated for their neuroprotective and antioxidant properties. The first step involves the formation of an imidate intermediate by reacting this compound with a triethylorthoester. The subsequent reaction with an aniline derivative yields the final cyclized product.
Experimental Workflow:
Caption: Two-step synthesis of N-arylpyrimido[4,5-d]pyrimidines.
Protocol 1: Synthesis of N-Aryl-2-methylpyrimido[4,5-d]pyrimidin-4-amines
-
Step 1: Synthesis of the Imidate Intermediate
-
A mixture of this compound (1 mmol) and a triethylorthoester (e.g., triethyl orthoformate, 4 mmol) is refluxed for 3 hours.
-
The reaction mixture is then cooled, and the excess triethylorthoester is removed under reduced pressure.
-
The resulting crude imidate can be used in the next step without further purification.
-
-
Step 2: Synthesis of the Final Product
-
The crude imidate from Step 1 (1 mmol) is dissolved in dioxane.
-
The desired aniline derivative (1.1 mmol) and a catalytic amount of acetic acid are added to the solution.
-
The reaction mixture is heated at reflux and monitored by TLC until the starting material is consumed.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the final N-Aryl-2-methylpyrimido[4,5-d]pyrimidin-4-amine.
-
Quantitative Data:
| Compound | R Group (Ar) | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 57 | >260 |
| 1b | p-Tolyl | 16 | 234 |
Characterization Data for Compound 1a (R = Phenyl):
-
¹H NMR (DMSO-d₆, 400 MHz) δ ppm: 10.38 (s, 1H), 10.01 (s, 1H), 8.53 (d, J=7.2 Hz, 2H), 7.89 (d, J=7.2 Hz, 2H), 7.59 (m, 3H), 7.44 (t, J=7.5 Hz, 2H), 7.19 (t, J=7.5 Hz, 1H), 2.55 (s, 3H).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ ppm: 172.53, 166.05, 163.27, 158.80, 158.19, 138.89, 137.24, 132.16, 129.27, 129.10, 129.01, 124.93, 122.85, 105.07, 27.47.
-
HRMS (ESI, M+H⁺): Calculated for C₁₉H₁₆N₅: 314.14002; Found: 314.1400.
One-Pot Synthesis of 2-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one with Formic Acid
This protocol describes the direct cyclization of this compound with formic acid to yield 2-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one. This method is a straightforward approach to introduce a carbonyl group at the 4-position of the pyrimido[4,5-d]pyrimidine system.
Reaction Workflow:
Caption: One-pot synthesis of 2-methylpyrimido[4,5-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of 2-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one
-
A mixture of this compound (1 mmol) and an excess of formic acid is heated at reflux.
-
The reaction is monitored by TLC. Prolonged heating is often required for complete conversion.
-
After completion, the excess formic acid is removed under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., ethanol) to induce crystallization.
-
The solid product is collected by filtration, washed, and dried to afford 2-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one.
Note: While this is a general procedure, specific reaction times and yields may vary and require optimization.
Synthesis of 2-Methyl-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4(3H)-one with Carbon Disulfide
This protocol outlines the synthesis of a thione derivative of the pyrimido[4,5-d]pyrimidine system. The reaction involves the cyclization of this compound with carbon disulfide in the presence of a base.
Reaction Workflow:
Caption: Synthesis of a thioxo-pyrimido[4,5-d]pyrimidine derivative.
Protocol 3: Synthesis of 2-Methyl-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4(3H)-one
-
To a solution of this compound (1 mmol) in a suitable solvent like pyridine, carbon disulfide (1.2 mmol) is added.
-
The reaction mixture is heated at reflux for several hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or DMF) to give the purified product.
Note: This is a generalized procedure based on similar reactions with aminonitriles. Optimization of the base, solvent, and reaction time may be necessary.
Biological Context: Targeting the EGFR Signaling Pathway
Many pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The diagram below illustrates the simplified EGFR signaling cascade and the point of intervention for EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and inhibition by pyrimido[4,5-d]pyrimidines.
The development of potent and selective EGFR inhibitors based on the pyrimido[4,5-d]pyrimidine scaffold is an active area of research in oncology drug discovery. The synthetic protocols provided herein offer a foundation for the synthesis of compound libraries for screening and lead optimization in this field.
References
Protocol for Preparing Stock Solutions of 4-Amino-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 4-Amino-2-methylpyrimidine-5-carbonitrile, a heterocyclic compound relevant in organic synthesis and pharmaceutical research. Adherence to this protocol is crucial for ensuring the accuracy of experimental results and maintaining laboratory safety.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below. This information is essential for accurate stock solution preparation and safe handling.
| Property | Value | Source(s) |
| CAS Number | 698-29-3 | [1][2] |
| Molecular Formula | C₆H₆N₄ | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| Appearance | Pale Brown Solid | [3] |
| Solubility | Soluble in DMSO, ethanol, and methanol. Slightly soluble in water (6.4 g/L at 25°C). | [1][4] |
| Recommended Storage (Solid) | 2-8°C or -20°C in a dry, cool, and well-ventilated place. | [3][4] |
| Recommended Storage (Stock Solution) | Short-term: -20°C (up to 3 months). Long-term: -80°C (up to 6 months). | [2][5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of small molecules for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Safety Precautions: Before starting, consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed and can cause skin and eye irritation.[6] Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE throughout the procedure.
-
Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed. The molecular weight is 134.14 g/mol .
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 134.14 g/mol x 1000 mg/g = 1.3414 mg
-
Weighing: Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound onto weighing paper or a weighing boat.
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the tube/vial.
-
Securely cap the tube/vial.
-
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.
-
For short-term storage (up to 3 months), store the aliquots at -20°C.[5]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2]
-
Protect the stock solution from light.
-
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for stock solution preparation.
References
Application Notes and Protocols: Synthesis of Vitamin B1 from 4-Amino-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Vitamin B1 (Thiamine) utilizing 4-Amino-2-methylpyrimidine-5-carbonitrile as a key precursor. The synthesis is a two-step process involving the reduction of the nitrile group to form the intermediate 4-amino-5-aminomethyl-2-methylpyrimidine (commonly known as Grewe's diamine), followed by the condensation of this intermediate with a thiazole moiety.
Step 1: Catalytic Hydrogenation of this compound to 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe's Diamine)
The reduction of the nitrile group in this compound is a critical step in the synthesis of the pyrimidine component of Vitamin B1. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C).
Experimental Protocol: Hydrogenation using Raney Nickel
This protocol outlines a general procedure for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Anhydrous solvent (e.g., ethanol, methanol, or acetic acid)
-
Hydrogen gas
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, add this compound and the chosen anhydrous solvent under an inert atmosphere. The substrate concentration is typically in the range of 5-15% (w/v).
-
Catalyst Addition: Carefully add the Raney Nickel slurry to the reaction mixture. The catalyst loading is generally between 10-20% by weight relative to the starting material.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar).
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature (usually between 25-80°C) until the theoretical amount of hydrogen has been consumed, as indicated by the pressure gauge. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, especially when dry. The filter cake should be kept wet and disposed of appropriately.
-
Isolation: The solvent from the filtrate is removed under reduced pressure to yield the crude 4-amino-5-aminomethyl-2-methylpyrimidine. The product can be further purified by recrystallization if necessary.
Quantitative Data
The yield of 4-amino-5-aminomethyl-2-methylpyrimidine from the catalytic hydrogenation of this compound is typically high, with reported yields often exceeding 90%. Scalable syntheses that include this hydrogenation step have reported overall yields of 65-70% for the formation of Grewe's diamine from earlier precursors, indicating the efficiency of the reduction step.[1]
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Catalyst | Raney Nickel or Pd/C | [2] |
| Typical Yield | >90% | [2] |
| Overall Process Yield (multi-step) | 65-70% | [1] |
Step 2: Condensation of 4-Amino-5-aminomethyl-2-methylpyrimidine with a Thiazole Moiety to form Thiamine
The final step in the synthesis of Vitamin B1 is the coupling of the pyrimidine and thiazole rings. This is achieved by reacting 4-amino-5-aminomethyl-2-methylpyrimidine with a suitable thiazole derivative, typically 4-methyl-5-(2-hydroxyethyl)thiazole or an activated form of it.
Experimental Protocol: Thiamine Synthesis
This protocol describes the condensation reaction to form thiamine.
Materials:
-
4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe's diamine)
-
4-Methyl-5-(2-hydroxyethyl)thiazole
-
Activating agent (e.g., thionyl chloride or a phosphorylating agent)
-
Anhydrous solvent (e.g., pyridine, DMF)
-
Acid (for salt formation, e.g., hydrochloric acid)
Procedure:
-
Activation of Thiazole (if necessary): In some synthetic routes, the hydroxyl group of 4-methyl-5-(2-hydroxyethyl)thiazole is first converted to a better leaving group, such as a chloride, by reacting it with thionyl chloride. This activated thiazole is then used in the subsequent coupling reaction.
-
Condensation Reaction: In a reaction vessel under an inert atmosphere, dissolve 4-amino-5-aminomethyl-2-methylpyrimidine in an anhydrous solvent. To this solution, add the activated or unactivated 4-methyl-5-(2-hydroxyethyl)thiazole.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the condensation. The temperature and reaction time will depend on the specific reactants and solvent used.
-
Isolation and Salt Formation: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude thiamine base is then dissolved in a suitable solvent (e.g., ethanol) and treated with an acid, such as hydrochloric acid, to precipitate the thiamine hydrochloride salt.
-
Purification: The precipitated thiamine salt is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.
Quantitative Data
The yield of the condensation reaction can vary depending on the specific conditions and the purity of the starting materials. However, well-optimized procedures can achieve good to excellent yields.
| Parameter | Value | Reference |
| Pyrimidine Moiety | 4-Amino-5-aminomethyl-2-methylpyrimidine | N/A |
| Thiazole Moiety | 4-Methyl-5-(2-hydroxyethyl)thiazole | N/A |
| Product | Thiamine (Vitamin B1) | N/A |
| Typical Yield | Varies (Good to Excellent) | N/A |
Visualizations
Signaling Pathway: Synthesis of Vitamin B1
Caption: Synthetic pathway of Vitamin B1 from this compound.
Experimental Workflow: Hydrogenation of this compound
Caption: Experimental workflow for the catalytic hydrogenation step.
References
Application Notes and Protocols for Monitoring Reactions with 4-Amino-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methylpyrimidine-5-carbonitrile is a key intermediate in the synthesis of various biologically active compounds, including vitamins and pharmaceuticals. Accurate monitoring of its formation and consumption during chemical reactions is crucial for process optimization, yield maximization, and impurity profiling. These application notes provide detailed protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a protocol for the synthesis of this compound is provided, along with a workflow diagram.
Synthesis of this compound
A common synthetic route to this compound involves the condensation of acetamidine hydrochloride, malononitrile, and formaldehyde.
Experimental Protocol:
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of tert-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of a 30% aqueous formaldehyde solution.[1]
-
Heat the reaction mixture to 65-70 °C and maintain for 4 hours.[1]
-
Cool the mixture to 20-25 °C.
-
Add 1.4 g of 70 wt% tert-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, the product can be isolated and purified. This procedure has been reported to yield the product with a purity of 99.6% as determined by HPLC.[1]
Caption: Synthesis workflow for this compound.
Analytical Methods for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and quantitative method for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting materials, intermediates, and the final product.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions (Adapted from methods for similar aminopyrimidines):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 10 mL of a 50:50 mixture of acetonitrile and water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product by comparing their retention times with those of authentic standards.
-
Quantify the concentration of each component using a calibration curve or by calculating the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC-MS Conditions (General):
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation and Derivatization:
-
Extract the analyte from the reaction mixture using a suitable organic solvent.
-
Evaporate the solvent and derivatize the residue. A common derivatization agent for amino groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) before injection.
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol (for ¹H NMR):
-
Prepare a reaction mixture in a deuterated solvent (e.g., DMSO-d₆) if possible, or withdraw aliquots at different time points and dissolve them in a deuterated solvent.
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product.
Expected ¹H NMR Signals for this compound (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -CH₃ |
| ~7.8 | s (br) | 2H | -NH₂ |
| ~8.4 | s | 1H | Pyrimidine-H |
Quantitative NMR (qNMR):
For quantitative analysis, an internal standard with a known concentration can be added to the NMR tube. The concentration of the analyte can be determined by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.
Caption: General workflow for monitoring a chemical reaction.
Summary of Quantitative Data
The following table summarizes typical quantitative data that can be obtained from the analytical methods described above.
| Analytical Method | Parameter Measured | Typical Value |
| HPLC | Purity of final product | > 99% |
| Reaction conversion | Monitored over time | |
| GC-MS | Limit of Detection (LOD) | Low ng/mL range (after derivatization) |
| qNMR | Assay of product | Can be determined with high precision using an internal standard |
Conclusion
The analytical methods outlined in these application notes provide a comprehensive toolkit for researchers and scientists to monitor reactions involving this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural information, or real-time monitoring. By employing these detailed protocols, users can achieve reliable and accurate results, leading to a better understanding and optimization of their chemical processes.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the large-scale synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile, a key intermediate in the synthesis of various biologically active compounds, including Vitamin B1.[1][2] The protocols are based on established and scalable chemical routes, designed to ensure high yield and purity suitable for industrial applications.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved through the construction of the pyrimidine ring from acyclic precursors.[2] The primary strategies involve the condensation of acetamidine hydrochloride with various three-carbon synthons. These methods are valued for their efficiency and scalability.
Two prominent scalable approaches have been developed:
-
Route via 2-Cyanoacetamide: This method involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent to form an enamine intermediate, which is then condensed with acetamidine.[1][3]
-
Route via Malononitrile: This approach utilizes malononitrile, which is treated with an ionic salt (prepared in situ from DMF and dimethyl sulfate) to generate the same enamine intermediate. This is followed by a reaction with acetamidine hydrochloride. This route has been reported to have an overall yield of 70% to a key downstream intermediate.[1][3]
A highly efficient one-pot, three-component reaction is also widely employed. This method involves the reaction of malononitrile, an aldehyde (such as formaldehyde), and an N-unsubstituted amidine.[4][5] This approach offers advantages in terms of process simplification and can be performed under various conditions, including thermal heating in water or microwave irradiation.[5]
Detailed Experimental Protocol: Three-Component Synthesis
This protocol details a high-yield, one-pot synthesis adapted from a reported procedure.[4] It achieves a high yield and purity of the final product.
Reaction Scheme:
Acetamidine hydrochloride + Malononitrile + Formaldehyde → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetamidine hydrochloride | 94.54 | 1.13 g | 12 mmol |
| Malononitrile | 66.06 | 0.66 g | 10 mmol |
| 30% Aqueous Formaldehyde | 30.03 | 1.2 g | 12 mmol |
| tert-Butanol | 74.12 | 10 g | - |
| 70 wt% tert-Butyl hydroperoxide | 90.12 | 1.4 g | - |
Equipment:
-
50 mL three-necked flask
-
Magnetic stirrer
-
Thermometer
-
Reflux condenser
Procedure:
-
Reaction Setup: To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).
-
Initial Reaction: Heat the mixture to 65-70 °C and maintain this temperature for 4 hours with continuous stirring.
-
Cooling and Oxidation: Cool the reaction mixture to 20-25 °C.
-
Peroxide Addition: Carefully add 70 wt% tert-butyl hydroperoxide (1.4 g) to the cooled mixture.
-
Final Reaction: Stir the reaction mixture at 30-35 °C for 1 hour.
-
Work-up and Isolation: The product, 2-methyl-4-amino-5-cyanopyrimidine, can be isolated and purified using standard crystallization techniques. The reported yield is 92.6% with an HPLC purity of 99.6%.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described three-component synthesis protocol.
| Parameter | Value |
| Reactants | |
| Acetamidine hydrochloride | 1.13 g (12 mmol) |
| Malononitrile | 0.66 g (10 mmol) |
| 30% Aqueous Formaldehyde | 1.2 g (12 mmol) |
| Solvent | |
| tert-Butanol | 10 g |
| Reaction Conditions | |
| Initial Temperature | 65-70 °C |
| Initial Reaction Time | 4 hours |
| Final Temperature | 30-35 °C |
| Final Reaction Time | 1 hour |
| Product Yield & Purity | |
| Yield | 92.6% |
| HPLC Purity | 99.6% |
Process Workflow and Logic
The synthesis follows a logical progression from starting materials to the final product, involving a condensation reaction followed by an oxidative step.
Caption: Workflow for the three-component synthesis of this compound.
This detailed protocol and the accompanying information provide a solid foundation for researchers and drug development professionals to implement the large-scale synthesis of this compound efficiently and with high purity. The described method is robust and scalable, making it suitable for industrial production.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile for improved yields and purity.
Troubleshooting Guide
Issue 1: Low Yield
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, purity of starting materials, and inefficient reaction pathways. Here are some troubleshooting steps based on established synthetic routes:
-
Review Your Synthetic Route: Several methods exist, each with varying reported yields. Consider the following scalable approaches:
-
Route A: From 2-Cyanoacetamide: This method involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine.[1][2]
-
Route B: From Malononitrile and an Ionic Salt: Malononitrile is treated with an ionic salt prepared in situ from DMF and dimethyl sulfate, followed by reaction with acetamidine hydrochloride.[1][2]
-
Route C: Mannich-type Reaction: A highly efficient, one-pot synthesis reacting acetamidine hydrochloride, malononitrile, and formaldehyde.[3][4]
-
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal for the chosen method. For the Mannich-type reaction, a temperature of 65-70°C is recommended.[3][4]
-
Solvent: The choice of solvent is critical. t-Butanol is used effectively in the Mannich-type reaction.[3] For other methods, solvents like ethanol may be employed.[5][6]
-
pH Control: In reactions involving amidine hydrochlorides, the use of a base like sodium acetate can be crucial for neutralizing the HCl and facilitating the reaction.[5]
-
-
Purity of Reagents:
-
Acetamidine Hydrochloride: Ensure it is dry and of high purity, as impurities can lead to side reactions.
-
Malononitrile/2-Cyanoacetamide: The purity of these starting materials is crucial for achieving high yields.
-
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue that can significantly reduce the yield of the desired product.
-
Potential Side Reactions: Depending on the synthetic route, side reactions can include polymerization of reactants, incomplete cyclization, or the formation of alternative pyrimidine isomers.
-
Minimization Strategies:
-
Control of Stoichiometry: Ensure precise molar ratios of reactants as specified in the protocol. An excess of one reactant can lead to byproduct formation.
-
Temperature Control: Overheating can promote decomposition and side reactions. Maintain a stable and optimal reaction temperature.
-
Order of Addition: The sequence in which reagents are added can be critical. Follow the established protocol carefully. For instance, in some procedures, the intermediate enamine is formed first before the addition of acetamidine.[1][2]
-
Issue 2: Product Purity
Q3: My final product has low purity according to HPLC analysis. What are the best purification methods?
A3: Achieving high purity is essential, especially for pharmaceutical applications.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial. Ethanol or a mixture of ethyl acetate and n-hexane are often used for recrystallizing pyrimidine derivatives.[5][6]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A solvent system such as methanol in methylene chloride has been used for purification.[7]
-
Washing: After filtration, washing the crude product with a suitable cold solvent can remove residual starting materials and soluble impurities.[6]
Frequently Asked Questions (FAQs)
Q4: Which synthetic method for this compound generally provides the highest yield?
A4: Based on reported data, the Mannich-type reaction involving acetamidine hydrochloride, malononitrile, and formaldehyde in t-butanol has been shown to produce the product in a high yield of up to 92.6% with an HPLC purity of 99.6%.[3][4] The method utilizing malononitrile and an ionic salt also demonstrates a good overall yield of 70%.[1][2]
Q5: Are there any safety precautions I should be aware of when synthesizing this compound?
A5: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Vilsmeier Reagent: If using this reagent, it is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Dimethyl Sulfate: This is a potent alkylating agent and is carcinogenic. Extreme caution should be exercised, and it must be handled in a fume hood with appropriate PPE.
-
Cyanides: Malononitrile and 2-cyanoacetamide are nitrile-containing compounds and should be handled with care to avoid ingestion, inhalation, or skin contact.
Q6: Can this compound be synthesized using microwave irradiation to improve yield and reduce reaction time?
A6: Yes, for the synthesis of similar 4-amino-5-pyrimidinecarbonitrile derivatives, microwave-assisted synthesis has been shown to be effective, often leading to excellent yields and significantly shorter reaction times compared to conventional heating.[5] This approach could potentially be adapted for the synthesis of this compound.
Data Summary
Table 1: Comparison of Synthetic Routes and Yields
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |
| Route A | 2-Cyanoacetamide, Acetamidine | Vilsmeier reagent | 65% (overall for subsequent product) | [1][2] |
| Route B | Malononitrile, Acetamidine HCl | In situ ionic salt (DMF, dimethyl sulfate) | 70% (overall for subsequent product) | [1][2] |
| Route C | Malononitrile, Acetamidine HCl, Formaldehyde | t-Butanol, 65-70°C, t-butyl hydroperoxide | 92.6% | [3][4] |
Experimental Protocols
Protocol for High-Yield Synthesis (Mannich-type Reaction)
This protocol is based on the method reported to yield 92.6% of this compound.[3][4]
Materials:
-
t-Butanol
-
Acetamidine hydrochloride
-
Malononitrile
-
30% Aqueous formaldehyde
-
70% t-Butyl hydroperoxide
Procedure:
-
To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.
-
Heat the mixture and maintain the temperature at 65-70°C for 4 hours.
-
Cool the reaction mixture to 20-25°C.
-
Add 1.4 g of 70 wt% t-butyl hydroperoxide and continue the reaction at 30-35°C for 1 hour.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the product can be isolated and purified.
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 698-29-3 | Benchchem [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
Technical Support Center: Purification of 4-Amino-2-methylpyrimidine-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Amino-2-methylpyrimidine-5-carbonitrile by recrystallization. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general method for the purification of this compound based on common laboratory practices for similar compounds. The ideal solvent and conditions should be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on solubility data, ethanol or isopropanol are suitable single-solvent choices. A mixed solvent system like ethyl acetate/hexane can also be effective.[1][2] The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and attach a reflux condenser. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination, NMR, or HPLC analysis.
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Slightly soluble[3][4] | Moderately soluble | Possible, but may require larger volumes |
| Ethanol | Soluble[3][4] | Very soluble | Good potential as a single solvent |
| Methanol | Soluble[3][4] | Very soluble | Good potential as a single solvent |
| Isopropanol | Likely soluble | Likely very soluble | Good potential as a single solvent[1] |
| Ethyl Acetate | Sparingly soluble | Soluble | Good as the "good" solvent in a mixed system |
| Hexane | Insoluble | Sparingly soluble | Good as the "poor" solvent (anti-solvent) |
| DMSO | Soluble[3][4] | Very soluble | Not ideal due to high boiling point |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization of this compound.
Q1: The compound does not dissolve completely, even with a large amount of hot solvent.
-
Possible Cause: The chosen solvent may not be suitable for dissolving the compound, or there may be insoluble impurities present.
-
Solution:
-
Try a more polar solvent, such as ethanol or methanol.
-
If insoluble impurities are suspected, perform a hot filtration to remove them before allowing the solution to cool.
-
Consider using a solvent mixture. Dissolve the compound in a minimum amount of a "good" solvent (e.g., hot ethyl acetate) and then add a "poor" solvent (e.g., hot hexane) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[5]
-
Q2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent might be higher than the melting point of the compound, although this is less likely for this compound.
-
Solution:
-
Reheat the solution and add more solvent to decrease the concentration.
-
Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.
-
Scratching the inside of the flask with a glass rod at the surface of the solution can help induce crystallization.
-
Adding a seed crystal of the pure compound can also initiate crystal growth.[2]
-
Q3: No crystals form, even after cooling in an ice bath.
-
Possible Cause: Too much solvent was used, and the solution is not supersaturated.
-
Solution:
-
Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the cold solution to induce precipitation. For example, if ethanol was used, adding a small amount of cold water could initiate crystallization.
-
If all else fails, remove the solvent completely under reduced pressure and attempt the recrystallization again with a different solvent system.
-
Q4: The recovery of the purified compound is very low.
-
Possible Cause: The compound may be too soluble in the cold solvent, or too much solvent was used during dissolution or washing.
-
Solution:
-
Ensure that the minimum amount of hot solvent is used for dissolution.
-
Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
The mother liquor can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.
-
Q5: The purified compound is still not pure enough.
-
Possible Cause: The impurities may have similar solubility properties to the desired compound in the chosen solvent.
-
Solution:
-
Perform a second recrystallization using a different solvent or solvent system.
-
If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary.
-
Caption: Troubleshooting decision tree for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in crude this compound?
A: Potential impurities can arise from the starting materials and side reactions during synthesis. These may include unreacted starting materials or byproducts from the cyclization reaction. The nature of the impurities will depend on the specific synthetic route used to prepare the compound.
Q: Is it necessary to use activated charcoal?
A: Activated charcoal is only necessary if your crude product dissolves to give a colored solution. The charcoal adsorbs colored impurities. If your hot solution is colorless or very pale yellow, this step can be omitted.
Q: How can I speed up the cooling process?
A: While it may be tempting to cool the solution quickly, slow cooling is essential for the formation of large, pure crystals. Rapid cooling often leads to the formation of small, impure crystals or precipitation of the compound as an amorphous solid. It is best to allow the solution to cool to room temperature on a benchtop before placing it in an ice bath.
Q: What is the expected yield for this recrystallization?
A: The recovery yield will depend on the purity of the crude material and the specific conditions used. A yield of 70-90% is generally considered good for a single recrystallization. Some loss of product is unavoidable as some of the compound will remain dissolved in the mother liquor.[6]
Q: Can I reuse the mother liquor?
A: Yes, the mother liquor contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and cooling it again. However, this second crop may be less pure than the first.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. rubingroup.org [rubingroup.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting side reactions in the synthesis of pyrimidine-5-carbonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrimidine-5-carbonitriles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyrimidine-5-carbonitrile
Q1: My reaction is resulting in a low yield of the target pyrimidine-5-carbonitrile. What are the likely causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant impurity. Here are some troubleshooting steps:
-
Catalyst Activity: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. If you are using a Brønsted acid like HCl, verify that its concentration is appropriate.[1] A variety of catalysts can be used, and screening different types, such as Lewis acids (e.g., FeCl₃, ZnCl₂) or solid-supported catalysts, may improve yields.[2]
-
Reaction Temperature and Time: The reaction may require more time to reach completion or a moderate adjustment in temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][2]
-
Solvent Choice: The solvent can significantly impact reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or solvent-free conditions has been shown to enhance yields for certain substrates.[1][2]
-
Purity of Reactants: Impurities present in the starting materials (aldehyde, malononitrile/cyanoacetamide, and urea/thiourea) can inhibit the reaction. Ensure all reactants are of high purity.[1][2]
-
Reactant Stoichiometry: Carefully controlling the molar ratios of the reactants is crucial. An excess of one reactant may lead to the formation of side products.
Issue 2: Formation of a Fluorescent Byproduct
Q2: I am observing a fluorescent byproduct in my reaction mixture. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct, particularly in Biginelli-type reactions, is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-dicarbonyl compound (like a β-ketoester, which is structurally related to the precursors of pyrimidine-5-carbonitriles) react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[1]
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly minimize the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the competing Hantzsch reaction. Some Lewis acids may offer better selectivity.
-
Order of Addition: In some cases, adding the urea or thiourea last can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
Issue 3: Difficulty in Product Purification due to N-Acylurea Byproduct
Q3: My crude product is difficult to purify, and I suspect the presence of an N-acylurea byproduct. How can I confirm its presence and prevent its formation?
A3: N-acylureas can form as byproducts and complicate the purification process. They typically arise from the reaction of a carboxylic acid (which can be a contaminant or a degradation product) with a carbodiimide or from the rearrangement of an O-acylisourea intermediate.[3][4]
Troubleshooting Steps:
-
Characterization: The presence of N-acylureas can be confirmed using spectroscopic methods. Look for characteristic signals in ¹H and ¹³C NMR spectroscopy and confirm the molecular weight by mass spectrometry.[1]
-
Control Reaction Conditions: Careful control of reaction stoichiometry and the choice of catalyst can sometimes suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired pyrimidine product. The key is to select an appropriate recrystallization solvent.[1]
Frequently Asked Questions (FAQs)
Q4: What are the most common side reactions in the synthesis of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles?
A4: The synthesis of these compounds, typically via a three-component reaction of an aromatic aldehyde, malononitrile, and thiourea, is a variation of the Biginelli reaction. Common side reactions include:
-
Knoevenagel Condensation: The aldehyde can react with malononitrile to form an α,β-unsaturated dicarbonyl compound. This consumes the starting materials and reduces the yield of the desired pyrimidine.[5][6]
-
Formation of Uncyclized Intermediates: The reaction may stall after the initial condensation, leading to the accumulation of open-chain ureide or thioureide intermediates that fail to cyclize efficiently.[5]
-
Hantzsch-type Dihydropyridine Formation: As mentioned in Issue 2, this is a potential competing pathway, especially if there is a source of ammonia and a dicarbonyl compound.
Q5: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde affect the reaction yield?
A5: The electronic nature of the substituents on the aromatic aldehyde plays a crucial role in the reaction outcome. Generally, aldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) tend to enhance the yield of the pyrimidine-5-carbonitrile product.[7] This is because these groups increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) can decrease the reaction yield.[7]
Data Presentation
Table 1: Effect of Aromatic Aldehyde Substituents on Product Yield in a Solvent-Free Synthesis
| Entry | Aldehyde Substituent (R) | Product | Yield (%) |
| 4a | H | Pyrimidine-5-carbonitrile | 82 |
| 4b | 2-Cl | Pyrimidine-5-carbonitrile | 88 |
| 4c | 4-Cl | Pyrimidine-5-carbonitrile | 92 |
| 4d | 4-NO₂ | Pyrimidine-5-carbonitrile | 88 |
| 4e | 4-CH₃ | Pyrimidine-5-carbonitrile | 85 |
| 6a | H | Pyrimidine-5-carboxamide | 79 |
| 6b | 2-Cl | Pyrimidine-5-carboxamide | 86 |
| 6c | 4-Cl | Pyrimidine-5-carboxamide | 89 |
| 6d | 4-NO₂ | Pyrimidine-5-carboxamide | 86 |
| 6e | 4-CH₃ | Pyrimidine-5-carboxamide | 84 |
Data adapted from a study on the synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides using ammonium chloride under solvent-free conditions.[7]
Table 2: Optimization of Reaction Conditions for the Synthesis of a Pyrimidine-5-carbonitrile Derivative
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Time (min) | Yield (%) |
| 1 | 0.1 | 60 | Ethanol | 60 | 65 |
| 2 | 0.2 | 60 | Ethanol | 50 | 78 |
| 3 | 0.3 | 60 | Ethanol | 40 | 85 |
| 4 | 0.4 | 60 | Ethanol | 30 | 90 |
| 5 | 0.4 | 80 | Ethanol | 20 | 94 |
| 6 | 0.4 | 100 | Ethanol | 20 | 94 |
| 7 | 0.4 | 80 | Methanol | 25 | 88 |
| 8 | 0.4 | 80 | Acetonitrile | 45 | 75 |
| 9 | 0.4 | 80 | Water | 60 | 50 |
| 10 | 0.4 | 80 | Solvent-free | 15 | 98 |
This table summarizes the optimization of the reaction between 4-chlorobenzaldehyde, malononitrile, and urea using a bone char-based solid acid catalyst.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
This protocol describes a general method for the three-component synthesis.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Thiourea (1.2 mmol)
-
Catalyst (e.g., choline chloride/2ZnCl₂, 0.3 mmol)[9]
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), thiourea (1.2 mmol), and the catalyst.
-
Heat the mixture at 80°C for the appropriate time (typically 1-2 hours), monitoring the reaction progress by TLC.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add crushed ice to the reaction mixture to precipitate the crude product.
-
Filter the solid product, wash it with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-5-carbonitrile derivative.
Protocol 2: Identification of N-Acylurea Byproduct
This protocol outlines the steps to identify a suspected N-acylurea byproduct.
Procedure:
-
Isolation: Isolate the suspected byproduct from the reaction mixture using column chromatography or fractional crystallization.
-
¹H and ¹³C NMR Spectroscopy: Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. Look for characteristic signals corresponding to the acyl group and the urea moiety. The chemical shifts will differ from those of the starting materials and the desired pyrimidine product.
-
Mass Spectrometry: Obtain a mass spectrum of the isolated compound to determine its molecular weight. This will help confirm the addition of the acyl group to the urea molecule.
Mandatory Visualization
Caption: A general troubleshooting workflow for pyrimidine synthesis.
Caption: Competing pathways in pyrimidine-5-carbonitrile synthesis.
Caption: Common side reaction pathways from the main reactants.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
Technical Support Center: Optimizing Catalysis with 4-Amino-2-methylpyrimidine-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-methylpyrimidine-5-carbonitrile. The following sections detail catalyst optimization for common reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
The main catalytic reactions for this compound are its synthesis via three-component cyclocondensation, the catalytic reduction of its nitrile group, and its use in cross-coupling reactions after functionalization (e.g., halogenation).
Q2: How can I synthesize this compound?
A common and efficient method is the three-component reaction of an appropriate aldehyde, malononitrile, and an amidine hydrochloride in the presence of a catalyst. Solvent, temperature, and catalyst selection are key to optimizing yield and purity.
Q3: Which catalyst is recommended for the reduction of the nitrile group in this compound?
Catalytic hydrogenation using Raney nickel under hydrogen pressure is a highly selective method to reduce the nitrile group to an aminomethyl group, forming 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in Vitamin B1 synthesis.[1]
Q4: Can I use this compound directly in palladium-catalyzed cross-coupling reactions?
Direct C-H activation for cross-coupling reactions on the pyrimidine ring can be challenging. A more common approach is to first introduce a halogen (e.g., bromine) onto the pyrimidine ring, which can then readily participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Q5: What are common challenges in palladium-catalyzed cross-coupling reactions with aminopyrimidine derivatives?
Common issues include catalyst inhibition or deactivation due to coordination of the palladium center by the nitrogen atoms of the pyrimidine ring and the amino group.[2] Side reactions such as dehalogenation and homocoupling of the boronic acid can also occur.[3][4]
Troubleshooting Guides
Synthesis of 4-Amino-pyrimidine-5-carbonitriles via Three-Component Reaction
This guide focuses on optimizing the synthesis of pyrimidine-5-carbonitrile derivatives.
Problem: Low yield of the desired pyrimidine-5-carbonitrile.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | Screen different catalysts such as triethylamine, sodium acetate, or a solid acid catalyst like bone char-nPrN-SO3H.[3] Optimize catalyst loading; for the bone char catalyst, 0.4 mol% has been shown to be effective.[3] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. For the bone char catalyst, 80°C under solvent-free conditions gave high yields.[3] Vary the solvent. While some reactions work well solvent-free, others may benefit from toluene or water. |
| Impure Reactants | Ensure the aldehyde, malononitrile, and amidine hydrochloride are of high purity, as impurities can inhibit the reaction. |
Problem: Formation of insoluble byproducts.
| Potential Cause | Troubleshooting Steps |
| Polymerization of Aldehyde | This can occur under acidic conditions. Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture. |
| Insoluble Intermediates | The chosen solvent may not effectively solubilize all reaction intermediates. Experiment with different solvent systems to improve solubility. |
The following table summarizes the optimization of reaction conditions for the synthesis of a pyrimidine-5-carbonitrile derivative using 4-chlorobenzaldehyde, malononitrile, and urea with a bone char-nPrN-SO3H catalyst.[3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0.00 | - | 80 | 240 | 40 |
| 2 | 0.24 | - | 80 | 65 | 92 |
| 3 | 0.32 | - | 80 | 40 | 95 |
| 4 | 0.40 | - | 80 | 25 | 98 |
| 5 | 0.40 | Ethanol | 80 | 120 | 65 |
| 6 | 0.40 | Water | 80 | 150 | 50 |
| 7 | 0.40 | - | 60 | 180 | 70 |
Catalytic Hydrogenation of the Nitrile Group
This section provides guidance for the reduction of the nitrile group of this compound to an aminomethyl group using a Raney nickel catalyst.
Problem: Incomplete reduction or low yield of the primary amine.
| Potential Cause | Troubleshooting Steps |
| Deactivated Catalyst | Ensure the Raney nickel catalyst is active. It is pyrophoric and must be handled under a liquid (e.g., water or the reaction solvent) to prevent deactivation by air. Consider using a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | The reduction of nitriles often requires elevated hydrogen pressure. Optimize the pressure according to your hydrogenation setup. |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress at different temperatures to find the optimum. |
| Formation of Secondary and Tertiary Amines | The intermediate primary imine is highly reactive and can lead to the formation of secondary and tertiary amine byproducts. The addition of ammonia to the reaction mixture can help to suppress the formation of these byproducts. |
Problem: Catalyst poisoning.
| Potential Cause | Troubleshooting Steps |
| Impurities in the Starting Material | Sulfur-containing impurities can poison the Raney nickel catalyst. Ensure the starting material is of high purity. |
| Reaction with Solvent | Some solvents can interact with the catalyst and reduce its activity. Protic solvents like ethanol are commonly used. |
Palladium-Catalyzed Cross-Coupling of Halogenated 4-Aminopyrimidines
This guide is for troubleshooting Suzuki-Miyaura cross-coupling reactions, assuming a bromo-derivative of this compound is used.
Problem: Low or no yield of the cross-coupled product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The amino group and pyrimidine nitrogens can coordinate to the palladium catalyst, inhibiting its activity.[2] Use a higher catalyst loading or screen different palladium precatalysts and ligands. Buchwald-Hartwig G3 or G4 precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates. |
| Inefficient Oxidative Addition | Bromo- and especially chloro-pyrimidines can be less reactive. Use a more active catalyst system and ensure the reaction temperature is sufficient to promote oxidative addition. |
| Incorrect Base | The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly affect the reaction outcome. |
| Poorly Degassed Reaction Mixture | Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). |
Problem: Significant formation of side products.
| Potential Cause | Troubleshooting Steps |
| Dehalogenation | The starting material is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture. Ensure solvents are anhydrous and consider using a non-protic solvent. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of Pd(II) species and oxygen. Ensure complete reduction of the Pd(II) precatalyst to Pd(0) and maintain strictly anaerobic conditions. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is more common in aqueous basic conditions and at elevated temperatures. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. |
Experimental Protocols
Protocol 1: General Procedure for Bromination of a 4-Aminopyrimidine
This protocol is adapted from general procedures for the bromination of pyrimidine rings and should be optimized for this compound.
-
Reaction Setup: Dissolve the 4-aminopyrimidine substrate (1.0 mmol) in a suitable solvent such as acetonitrile (2 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution.
-
Reaction: Stir the mixture at 0°C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-4-aminopyrimidine
This protocol provides a starting point for the Suzuki-Miyaura coupling of a brominated this compound derivative.
-
Reaction Setup: To a dry Schlenk flask, add the bromo-4-aminopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
Stability of 4-Amino-2-methylpyrimidine-5-carbonitrile under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Amino-2-methylpyrimidine-5-carbonitrile under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic or basic solutions?
A1: The main stability concern is the hydrolysis of the 5-carbonitrile group. Under both acidic and basic conditions, the nitrile group (-C≡N) can be hydrolyzed first to a carboxamide (-CONH₂) and then further to a carboxylic acid (-COOH). The pyrimidine ring itself is relatively stable, but prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other degradation pathways.
Q2: What are the likely degradation products of this compound under these conditions?
A2: The expected degradation products are:
-
Under mild conditions: 4-Amino-2-methylpyrimidine-5-carboxamide.
-
Under more vigorous conditions (e.g., elevated temperature, high concentration of acid or base): 4-Amino-2-methylpyrimidine-5-carboxylic acid.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation:
-
pH Control: Work at a pH as close to neutral as your experimental conditions allow.
-
Temperature: Avoid high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Reaction Time: Monitor your reaction closely and minimize the overall reaction time.
-
Inert Atmosphere: For reactions sensitive to oxidation, consider running them under an inert atmosphere (e.g., nitrogen or argon).
Q4: Are there any visual indicators of degradation?
A4: While a change in the color or clarity of the solution may indicate a reaction has occurred, it is not a definitive sign of degradation of the starting material. The most reliable way to monitor for degradation is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Low yield of the desired product when using this compound in an acidic reaction.
| Possible Cause | Suggested Solution |
| Acid-catalyzed hydrolysis of the nitrile group. | Monitor the reaction progress frequently using TLC or HPLC to determine the optimal reaction time. |
| Use the mildest acidic conditions (lowest effective concentration and temperature) required for your transformation. | |
| Consider using a Lewis acid catalyst instead of a Brønsted acid if applicable to your reaction. | |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring the disappearance of the starting material. |
| If the reaction is stalling, a slight increase in temperature or reaction time may be necessary, but be mindful of potential degradation. |
Issue 2: Formation of an unexpected, more polar byproduct in a basic reaction medium.
| Possible Cause | Suggested Solution |
| Base-catalyzed hydrolysis of the nitrile to the carboxamide or carboxylic acid. | Reduce the concentration of the base and/or lower the reaction temperature. |
| Shorten the reaction time. Use HPLC to track the formation of the byproduct relative to your desired product. | |
| If possible, use a non-nucleophilic organic base instead of an inorganic hydroxide base. | |
| Degradation of the pyrimidine ring. | This is less common but possible under harsh basic conditions. Use the mildest possible basic conditions and protect the reaction from oxygen if it is sensitive to oxidation. |
Data Presentation
The following table provides illustrative data on the stability of this compound under forced degradation conditions. This data is intended as an example; actual degradation rates will depend on the specific experimental conditions.
| Condition | Time (hours) | This compound (% Remaining) | 4-Amino-2-methylpyrimidine-5-carboxamide (% Area) | 4-Amino-2-methylpyrimidine-5-carboxylic acid (% Area) |
| 0.1 M HCl (60°C) | 2 | 95.2 | 4.1 | 0.7 |
| 8 | 82.5 | 15.3 | 2.2 | |
| 24 | 65.1 | 28.7 | 6.2 | |
| 0.1 M NaOH (60°C) | 2 | 92.8 | 6.5 | 0.7 |
| 8 | 75.4 | 21.3 | 3.3 | |
| 24 | 50.3 | 35.1 | 14.6 |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system for peak identification
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base.
-
Dilute the samples with mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the samples with an equivalent amount of acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate the vial at room temperature, protected from light.
-
Withdraw samples at specified time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source (e.g., a photostability chamber).
-
Protect a control sample from light.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
3. Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from its degradation products. A typical starting method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Use LC-MS to identify the mass of the degradation products to confirm their structures.
Mandatory Visualization
Caption: Proposed hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Purification of 4-Amino-2-methylpyrimidine-5-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities in their 4-Amino-2-methylpyrimidine-5-carbonitrile product.
Troubleshooting Guide
Issue: The isolated this compound product has a noticeable color (e.g., yellow, tan, or brown) instead of being a white or off-white solid.
Possible Cause 1: Presence of Colored Impurities from Synthesis
Side reactions or the degradation of starting materials and the product, especially at elevated temperatures, can lead to the formation of colored impurities.[1] The synthesis of pyrimidine derivatives can sometimes result in highly conjugated byproducts that are intensely colored.
Solution 1: Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
-
Recommended Solvents: A suitable solvent should dissolve the this compound at an elevated temperature but have low solubility at room temperature or below.[2] Based on solubility data, ethanol, methanol, isopropanol, acetone, and ethyl acetate are potential candidates for recrystallization.[2][3] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[2]
-
Experimental Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.
Solution 2: Activated Carbon Treatment
Activated carbon is a highly effective adsorbent for removing colored organic impurities from solutions.[4][5] It works by trapping the larger, complex organic molecules responsible for the unwanted color.[5]
-
Application: This method is typically used in conjunction with recrystallization. A small amount of activated carbon is added to the hot solution of the crude product before filtration.[1][2]
-
Experimental Protocol: A detailed protocol for activated carbon treatment is provided in the "Experimental Protocols" section below.
Possible Cause 2: Co-crystallization of Impurities
Sometimes, impurities have similar solubility profiles to the desired product and can co-crystallize, leading to a colored final product.
Solution: Sequential Purification Techniques
If a single purification method is insufficient, a combination of techniques may be necessary.
-
Initial Recrystallization: Perform an initial recrystallization to remove the bulk of the impurities.
-
Activated Carbon Treatment: If the product is still colored, dissolve it in a suitable hot solvent and treat it with activated carbon.[1]
-
Second Recrystallization: After removing the activated carbon by hot filtration, allow the solution to cool and recrystallize the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the likely source of the colored impurities in my this compound synthesis?
A1: Colored impurities in pyrimidine synthesis often arise from side reactions or degradation of starting materials or the product, particularly when the reaction is carried out at high temperatures.[1] These impurities are typically highly conjugated organic molecules.
Q2: How much activated carbon should I use for decolorization?
A2: Typically, a small amount, around 1-2% by weight of the crude product, is sufficient.[1] Using an excessive amount of activated carbon can lead to the loss of the desired product due to adsorption.
Q3: My product does not crystallize after cooling the solution. What should I do?
A3: If crystals do not form, it may be because the solution is not supersaturated (too much solvent was used) or the compound is too soluble in the chosen solvent.[2] You can try the following:
-
Evaporate some of the solvent to increase the concentration of the product.
-
Induce crystallization by scratching the inside of the flask with a glass rod.
-
Add a small seed crystal of the pure product to the solution.
-
If using a mixed solvent system, you can add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly turbid.[2]
Q4: Can I use other decolorizing agents besides activated carbon?
A4: While activated carbon is the most common and generally effective method for removing colored organic impurities in a laboratory setting, other reducing agents like sodium dithionite have been used to decolorize products in other syntheses by reducing double bonds in colored dyes.[6] However, for pyrimidine derivatives, activated carbon is the standard and recommended first choice.[1][2]
Data Presentation
| Parameter | Recrystallization | Activated Carbon Treatment |
| Objective | Remove soluble impurities by exploiting differences in solubility. | Adsorb and remove colored impurities from a solution.[4] |
| Typical Solvents | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water, or mixed solvent systems (e.g., ethanol/water).[2] | The same solvent used for recrystallization. |
| Temperature | Dissolution at the boiling point of the solvent; crystallization upon slow cooling to room temperature or below.[2] | Treatment at the boiling point of the solvent.[1] |
| Amount of Agent Used | N/A | 1-2% by weight of the crude product.[1] |
| Contact Time | N/A | 5-15 minutes.[1] |
| Expected Outcome | Formation of pure crystals of the desired product. | A colorless or significantly less colored solution. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[2]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the flask.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.
Protocol 2: Activated Carbon Treatment for Decolorization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent, as you would for recrystallization.[1]
-
Addition of Activated Carbon: To the hot solution, add a small amount of activated carbon (1-2% by weight of the crude product).[1]
-
Heating: Gently boil the mixture for 5-15 minutes.[1] Swirl the flask occasionally to ensure good mixing.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. This is a critical step and must be done quickly to prevent the product from crystallizing prematurely in the funnel. Use a pre-heated funnel and fluted filter paper for this purpose.
-
Crystallization: Collect the hot, colorless filtrate in a clean Erlenmeyer flask. Allow the solution to cool slowly to induce crystallization, as described in the recrystallization protocol.
-
Isolation, Washing, and Drying: Follow steps 4-6 of the recrystallization protocol to isolate, wash, and dry the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for removing colored impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 698-29-3 [chemicalbook.com]
- 4. Activated carbon - Wikipedia [en.wikipedia.org]
- 5. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
How to increase the solubility of 4-Amino-2-methylpyrimidine-5-carbonitrile for assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and solubilizing 4-Amino-2-methylpyrimidine-5-carbonitrile for in vitro and other experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has low aqueous solubility, reported to be approximately 6.4 g/L (or 6.4 mg/mL) at 25°C. This inherent low solubility can present challenges in preparing stock solutions and maintaining compound stability in aqueous assay buffers.
Q2: In which organic solvents is this compound soluble?
A2: The compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For biological assays, preparing a concentrated stock solution in 100% DMSO is a common starting point.
Q3: My compound precipitates when I dilute the DMSO stock in my aqueous assay buffer. Why is this happening and what can I do?
A3: This phenomenon, often called "crashing out" or "precipitation upon dilution," occurs when the compound, highly soluble in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. To prevent this, you can:
-
Reduce the final concentration: Your target concentration may be above the compound's solubility limit in the final assay medium.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution.
-
Slow down the addition: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring.
-
Pre-warm the aqueous buffer: Warming your assay buffer to the experimental temperature (e.g., 37°C) can help improve solubility.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.
Q5: Can I adjust the pH to improve the solubility of this compound?
A5: Yes, for compounds with ionizable groups, such as the amino group on this pyrimidine derivative, adjusting the pH of the buffer can significantly alter solubility. Since the amino group is basic, decreasing the pH (making the solution more acidic) will protonate the amino group, which can increase its interaction with water and enhance solubility. However, ensure the chosen pH is compatible with your assay system and the stability of the compound.
Troubleshooting Guide: Compound Precipitation in Assays
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration exceeds the compound's solubility in the aqueous buffer. | - Lower the final working concentration of the compound.- Perform a kinetic solubility test to determine the maximum soluble concentration in your specific assay medium. |
| Rapid solvent exchange ("solvent shock") upon dilution of a concentrated DMSO stock. | - Perform serial dilutions in pre-warmed (37°C) media.- Add the stock solution dropwise while gently vortexing the media. | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., from room temperature to 37°C). | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator temperature is stable. |
| The compound is unstable in the assay medium and degrades over time, with the degradant being insoluble. | - Assess the compound's stability in the assay medium over the experiment's duration. | |
| Interaction with media components (e.g., salts, proteins in serum). | - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.- Consider reducing the serum concentration if possible, or using serum-free media for the assay. | |
| Crystals Forming on Plate Surface | The compound is slowly precipitating out of the solution due to evaporation or temperature fluctuations. | - Ensure stable temperature and humidity in the incubator to minimize evaporation.- Use sealed plates or plates with low-evaporation lids.- Prepare fresh dilutions for each experiment rather than storing diluted solutions. |
| Inconsistent Assay Results | The actual concentration of the soluble compound is variable due to undetected microprecipitation. | - After preparing the final dilution, centrifuge the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for the assay.- Visually inspect the solution under a microscope for any signs of micro-precipitates. |
Quantitative Solubility Data
The following tables provide illustrative data on the solubility of this compound in various solvent systems. This data is intended to be representative and may vary based on specific experimental conditions.
Table 1: Illustrative Solubility in Co-solvent Systems at 25°C
| Co-solvent | % Co-solvent in Aqueous Buffer (v/v) | Estimated Solubility (mg/mL) |
| DMSO | 1% | ~ 0.5 |
| 5% | ~ 2.5 | |
| 10% | > 10 | |
| 100% | > 50 | |
| Ethanol | 5% | ~ 0.8 |
| 10% | ~ 1.5 | |
| 20% | ~ 3.0 | |
| 100% | > 20 |
Table 2: Illustrative pH-Dependent Aqueous Solubility at 25°C
| pH | Estimated Solubility (mg/mL) |
| 4.0 | ~ 15.0 |
| 5.0 | ~ 10.0 |
| 6.0 | ~ 7.5 |
| 7.0 | ~ 6.5 |
| 7.4 | ~ 6.4 |
| 8.0 | ~ 6.0 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions using a Co-solvent
Objective: To prepare a soluble working solution of this compound for in vitro assays while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing. If necessary, sonicate briefly in a water bath. This is your stock solution .
-
-
Prepare an Intermediate Dilution:
-
Pre-warm your aqueous assay buffer or cell culture medium to 37°C.
-
Perform an intermediate dilution of the stock solution (e.g., 1:10 or 1:20) in the pre-warmed buffer. Add the stock solution dropwise while gently vortexing.
-
-
Prepare Final Working Dilutions:
-
Perform serial dilutions from your intermediate dilution to achieve your final desired concentrations for the assay.
-
Always use pre-warmed buffer for all dilution steps.
-
Visually inspect the final dilutions for any signs of precipitation before use.
-
Protocol 2: Enhancing Solubility using Cyclodextrins
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Stir plate and magnetic stir bar
-
Lyophilizer (optional)
Procedure:
-
Determine the Molar Ratio: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.
-
Preparation of the Inclusion Complex (Kneading Method):
-
In a mortar, add the required amount of HP-β-CD.
-
Add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste while continuously grinding with the pestle.
-
Knead for 30-60 minutes.
-
The resulting paste can be dried under vacuum or lyophilized to obtain a powder of the inclusion complex.
-
-
Solubility Assessment:
-
Dissolve the prepared inclusion complex powder in your aqueous assay buffer.
-
Determine the concentration of the dissolved compound spectrophotometrically or by HPLC to confirm the solubility enhancement.
-
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Caption: Decision-making workflow for selecting a solubility enhancement strategy.
References
Troubleshooting poor resolution in HPLC analysis of 4-Amino-2-methylpyrimidine-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Amino-2-methylpyrimidine-5-carbonitrile.
Troubleshooting Guide: Poor Resolution
Poor peak resolution is a frequent challenge in HPLC analysis. This guide addresses common peak shape problems and provides systematic solutions.
My peaks are tailing.
Peak tailing, characterized by an asymmetry where the latter part of the peak is elongated, can compromise resolution and the accuracy of quantification.[1]
-
Cause 1: Secondary Interactions with Stationary Phase: this compound is a basic compound. Secondary interactions can occur between the basic analyte and acidic residual silanol groups on the surface of silica-based columns, leading to peak tailing.[1]
-
Solution:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) by adding modifiers like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their interaction with the basic analyte.[2]
-
Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Column Choice: Employ a highly deactivated, end-capped column or a column with a polar-embedded phase to shield the analyte from residual silanols.[1]
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3]
-
Solution:
-
Reduce the sample concentration or the injection volume.
-
Consider using a column with a larger internal diameter or a higher loading capacity.
-
-
-
Cause 3: Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to peak tailing.[1]
-
Solution:
-
Minimize the length and internal diameter of all tubing.
-
Ensure all fittings are properly connected to avoid dead volume.
-
Use a detector cell with a smaller volume if possible.
-
-
My peaks are fronting.
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can also affect resolution.
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever feasible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Cause 2: Column Overload: Similar to peak tailing, overloading the column can also manifest as fronting peaks.[3]
-
Solution: Decrease the amount of sample injected onto the column.
-
My peaks are broad.
Broad peaks can significantly reduce resolution and sensitivity.[3]
-
Cause 1: Low Column Efficiency: This can be due to a degraded column, improper packing, or a non-optimal flow rate.[4]
-
Cause 2: Extra-Column Volume: Excessive volume in the system outside of the column can lead to band broadening.
-
Solution: Check for and minimize any sources of extra-column volume, such as long connection tubing.
-
My peaks are split.
Split peaks suggest an interruption in the sample band as it moves through the column.
-
Cause 1: Column Contamination or Void: A blocked inlet frit or a void at the head of the column can cause the sample path to split.[6]
-
Solution:
-
Use a guard column to protect the analytical column from contaminants.[2]
-
Reverse and flush the column to try and remove any blockage. If this fails, the column may need to be replaced.
-
-
-
Cause 2: Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for developing an HPLC method for this compound?
A1: Given that this compound is a polar and basic compound, a reversed-phase method with a C18 column is a good starting point. Due to its polar nature, a highly aqueous mobile phase may be required for retention.[7] Consider using a polar-endcapped C18 column or a column designed for polar analytes. The mobile phase should be buffered at a low pH (e.g., pH 3) to ensure the analyte is in a single ionic form and to suppress silanol interactions.[1] A mobile phase consisting of a phosphate or formate buffer and acetonitrile or methanol is a common choice.
Q2: How can I improve the retention of this compound on a C18 column?
A2: If your analyte is eluting too early (i.e., has low retention), you can try the following:
-
Decrease the organic solvent percentage in your mobile phase.[4]
-
Use a weaker organic solvent. For example, if you are using acetonitrile, switching to methanol may increase retention.
-
Consider a different stationary phase. A HILIC (Hydrophilic Interaction Liquid Chromatography) column or a column with a more retentive phase for polar compounds, such as one with a phenyl-hexyl chemistry, could be beneficial.
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors:
-
Air bubbles in the pump or detector. Degas your mobile phase thoroughly.
-
Pump malfunctions, such as worn-out seals or check valves.
-
Contaminated mobile phase or system. Ensure you are using high-purity solvents and that your system is clean.
-
Detector issues, such as a failing lamp.
Q4: My retention times are drifting. What should I do?
A4: Drifting retention times can indicate a few problems:
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Mobile phase composition changes: If you are preparing your mobile phase manually, slight variations can lead to shifts in retention time. Using a gradient proportioning valve can help.
-
Temperature fluctuations: Inconsistent column temperature can affect retention times.[3] Using a column oven will provide a stable temperature environment.
-
Leaks in the system: Check all fittings for any signs of leaks.
Data Presentation
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 (Good Resolution) | Condition 2 (Poor Resolution - Peak Tailing) |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm | Standard C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes | 10% B Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | Ambient |
| Injection Volume | 5 µL | 20 µL |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Result | Symmetrical peak, good separation | Tailing peak, poor resolution |
Experimental Protocols
Standard HPLC Method for the Analysis of this compound
This protocol is a representative method and may require optimization for your specific instrumentation and sample matrix.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a diluent compatible with the mobile phase (e.g., a 95:5 mixture of Mobile Phase A and Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC System and Conditions:
-
Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared standard and sample solutions.
-
Integrate the peak corresponding to this compound and perform quantification as required.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Key factors influencing HPLC resolution.
References
Optimization of reaction time and temperature for 4-Amino-2-methylpyrimidine-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the optimization of reaction time and temperature.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Product Yield
-
Question: My reaction has resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors, including incomplete reaction, side product formation, or issues with reactant purity. Here are some troubleshooting steps:
-
Reactant Quality: Ensure the purity of your starting materials, particularly acetamidine hydrochloride and malononitrile. Impurities can interfere with the reaction.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending it.
-
Temperature Control: The reaction is temperature-sensitive. Ensure the temperature is maintained within the optimal range for each step. Deviations can lead to the formation of side products. For the initial condensation step, a temperature of 65-70°C is recommended.[1]
-
Solvent and Catalyst: The choice of solvent and catalyst is crucial. While various systems can be used, a mixture of t-butanol and water has been shown to be effective.[1] For similar pyrimidine syntheses, optimizing the catalyst and solvent system has been shown to significantly affect the yield.[2][3]
-
Issue 2: Product Purity is Low (Presence of Impurities)
-
Question: My final product shows significant impurities after analysis (e.g., by HPLC or NMR). What are the likely side products and how can I minimize them?
-
Answer: Impurities often arise from side reactions due to non-optimal reaction conditions.
-
Side Product Formation: At higher temperatures or with prolonged reaction times, side reactions such as polymerization of malononitrile or decomposition of the product can occur.
-
Minimizing Impurities:
-
Strict Temperature Control: Adhere closely to the recommended temperature ranges. Overheating during the initial condensation can lead to undesired byproducts.
-
Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the starting materials are consumed to avoid the formation of degradation products.
-
Purification: If impurities are present, recrystallization from a suitable solvent such as ethanol or purification by column chromatography may be necessary to achieve the desired purity.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the synthesis of this compound?
-
A1: A two-stage temperature profile has been reported to be effective. The initial condensation reaction is typically carried out at 65-70°C for 4 hours, followed by a second stage at a lower temperature of 20-35°C for 1 hour after the addition of an oxidizing agent.[1]
-
-
Q2: How does reaction time affect the yield and purity of the product?
-
A2: Reaction time is a critical parameter. Insufficient reaction time will lead to incomplete conversion of starting materials and a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of side products and impurities, thereby reducing the purity of the final product. It is recommended to monitor the reaction progress to determine the optimal time.
-
-
Q3: What are some alternative synthetic routes for this compound?
-
A3: Besides the reaction of acetamidine hydrochloride, malononitrile, and formaldehyde, other routes have been explored. One approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent followed by condensation with acetamidine.[4] Another method utilizes the condensation of an amidine hydrochloride with a malononitrile derivative in the presence of a base.[5]
-
-
Q4: Can microwave irradiation be used to optimize the reaction?
-
A4: For the synthesis of similar 4-amino-5-pyrimidinecarbonitriles, microwave irradiation has been shown to be an effective method to accelerate the reaction and improve yields.[2] This could be a viable optimization strategy for the synthesis of this compound.
-
Data Presentation
Table 1: Effect of Temperature and Reaction Time on Product Yield and Purity (Hypothetical Data for Optimization)
| Experiment ID | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 1 | 55-60 | 4 | 75 | 98 | Incomplete reaction, starting material present. |
| 2 | 65-70 | 2 | 80 | 99 | Incomplete reaction, starting material present. |
| 3 | 65-70 | 4 | 92 | 99.6 | Optimal conditions, high yield and purity.[1] |
| 4 | 75-80 | 4 | 88 | 95 | Increased side product formation observed. |
| 5 | 65-70 | 6 | 91 | 97 | Slight increase in impurities with longer time. |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
Materials:
-
Acetamidine hydrochloride
-
Malononitrile
-
30% Aqueous formaldehyde
-
tert-Butanol
-
Water
-
70 wt% tert-Butyl hydroperoxide
Procedure:
-
To a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.
-
Heat the mixture to 65-70°C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to 20-25°C.
-
Add 1.4 g of 70 wt% t-butyl hydroperoxide.
-
Stir the reaction mixture at 30-35°C for 1 hour.
-
Monitor the reaction completion by TLC.
-
Upon completion, the product can be isolated and purified by standard methods such as filtration and recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues in the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 698-29-3 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Amino-2-methylpyrimidine-5-carbonitrile and its analogs, focusing on their anticancer properties. The information presented is curated from recent studies and is intended to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
This compound serves as a versatile scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, with a significant emphasis on their potential as anticancer agents.[1][2] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This guide will delve into a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.
Chemical Structures and Synthesis Overview
The core structure of this compound consists of a pyrimidine ring with an amino group at position 4, a methyl group at position 2, and a carbonitrile group at position 5.[3] Analogs are typically synthesized by modifying the substituents at various positions of the pyrimidine ring.
A general synthetic route to produce this compound involves the condensation of acetamidine hydrochloride with malononitrile and formaldehyde.[4] The synthesis of its analogs often starts from a common intermediate, such as 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile, which can be prepared by the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea.[5] Further modifications, such as introducing different aromatic or heterocyclic moieties, are then carried out to generate a library of analogs.[6][7]
Comparative Anticancer Activity
Numerous studies have evaluated the in vitro cytotoxic activity of this compound analogs against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of their potency.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | N/A | HepG2 (Liver) | 3.56 | [1] |
| A549 (Lung) | 5.85 | [1] | ||
| MCF-7 (Breast) | 7.68 | [1] | ||
| 11b | N/A | HCT-116 (Colon) | 3.37 | [8] |
| HepG-2 (Liver) | 3.04 | [8] | ||
| MCF-7 (Breast) | 4.14 | [8] | ||
| A549 (Lung) | 2.4 | [8] | ||
| 11e | Di-nitro substitution | HCT-116 (Colon) | 1.14 | [5] |
| MCF-7 (Breast) | 1.54 | [5] | ||
| 12b | N/A | HCT-116 (Colon) | > Sorafenib | [5] |
| 12d | N/A | HCT-116 (Colon) | > Sorafenib | [5] |
| 7f | Trimethoxy derivative | K562 (Leukemia) | Potent | [9] |
| Erlotinib | (Reference Drug) | HepG2 (Liver) | 0.87 | [1] |
| A549 (Lung) | 1.12 | [1] | ||
| MCF-7 (Breast) | 5.27 | [1] | ||
| Sorafenib | (Reference Drug) | HCT-116 (Colon) | 8.96 | [5] |
| MCF-7 (Breast) | 11.83 | [5] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these pyrimidine derivatives is often attributed to their ability to inhibit specific protein kinases involved in cancer progression.
EGFR Inhibition
Several analogs have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][8]
| Compound ID | Target | IC50 (nM) | Reference |
| 10b | EGFR | 8.29 | [1] |
| 11b | EGFRWT | 90 | [8] |
| EGFRT790M | 4030 | [8] | |
| Erlotinib | EGFR | 2.83 | [1] |
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a key strategy in cancer therapy.[5]
| Compound ID | Target | IC50 (µM) | Reference |
| 11c | VEGFR-2 | 1.38 | [5] |
| 11e | VEGFR-2 | 0.61 | [5] |
| 12b | VEGFR-2 | 0.53 | [5] |
| 12c | VEGFR-2 | 0.74 | [5] |
| Sorafenib | VEGFR-2 | 0.19 | [5] |
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some pyrimidine-5-carbonitrile derivatives have been shown to act as dual inhibitors of PI3K and mTOR.[6]
| Compound ID | Target | IC50 (µM) | Reference |
| 12b | PI3Kα | 0.17 | [6] |
| PI3Kβ | 0.13 | [6] | |
| PI3Kδ | 0.76 | [6] | |
| mTOR | 0.83 | [6] | |
| 12d | PI3Kα | 1.27 | [6] |
| PI3Kβ | 3.20 | [6] | |
| PI3Kδ | 1.98 | [6] | |
| mTOR | 2.85 | [6] | |
| 7f | PI3Kδ | 6.99 | [9] |
| PI3Kγ | 4.01 | [9] | |
| AKT-1 | 3.36 | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, typically DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of ADP produced (or ATP remaining) is quantified using a detection reagent, such as ADP-Glo™ or Kinase-Glo™. This is often measured as a luminescent signal.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested and washed with PBS.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase A is often included to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle is determined.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: The flow cytometry data allows for the quantification of the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and point of inhibition.
Caption: PI3K/AKT/mTOR signaling pathway.
Experimental Workflows
Caption: MTT cell viability assay workflow.
Caption: In vitro kinase inhibition assay workflow.
Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. The comparative data presented in this guide highlights the potential of various analogs to inhibit cancer cell growth through the modulation of key signaling pathways. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of these compounds. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising molecules.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
Validating the Structure of 4-Amino-2-methylpyrimidine-5-carbonitrile: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical checkpoint in the research and development pipeline. This guide provides an objective comparison of mass spectrometry for the structural validation of 4-Amino-2-methylpyrimidine-5-carbonitrile against other common analytical techniques. We present supporting experimental data, detailed methodologies, and visualizations to offer a comprehensive resource for structural elucidation.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural validation of this compound (Molecular Formula: C₆H₆N₄, Molecular Weight: 134.14 g/mol ), electron ionization mass spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint.[1][2][3][4][5]
Expected Mass Spectrum Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 134, corresponding to the intact molecule. Subsequent fragmentation of the molecular ion leads to a series of characteristic daughter ions. The table below summarizes the expected key ions and their proposed structures.
| m/z | Proposed Fragment | Chemical Formula |
| 134 | [M]⁺ (Molecular Ion) | [C₆H₆N₄]⁺ |
| 94 | [M - CH₃CN]⁺ | [C₄H₃N₃]⁺ |
| 66 | [C₄H₂N]⁺ | [C₄H₂N]⁺ |
| 42 | [C₂H₄N]⁺ | [C₂H₄N]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound in an EI-MS system can be rationalized through a series of cleavage and rearrangement reactions. The pyrimidine ring, being aromatic, provides a degree of stability, but the substituents offer pathways for fragmentation. A plausible fragmentation pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 3 minutes.
Caption: General experimental workflow for GC-MS analysis.
Comparison with Alternative Structural Validation Techniques
While mass spectrometry is a primary tool for structural elucidation, a comprehensive validation often involves complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two other powerful methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would reveal the number and types of protons and carbons, as well as their connectivity, confirming the arrangement of the methyl, amino, and pyrimidine ring protons.
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. It offers precise bond lengths, bond angles, and conformational details. For this compound, a successful crystal structure determination would provide an unambiguous confirmation of its atomic arrangement.
The following table provides a comparative overview of these techniques for the structural validation of small molecules.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Principle | Measures mass-to-charge ratio of ions and their fragments. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the diffraction pattern of X-rays passing through a single crystal. |
| Information Provided | Molecular weight and fragmentation pattern. | Detailed information on molecular structure, connectivity, and stereochemistry. | Precise 3D atomic coordinates, bond lengths, and angles. |
| Sample Amount | Picomole to femtomole range. | Milligram range. | Milligram range (for crystal growth). |
| Sample State | Gas or liquid (introduced into a vacuum). | Solution. | Solid (single crystal). |
| Strengths | High sensitivity, provides molecular weight, suitable for complex mixtures (with chromatography). | Non-destructive, provides detailed structural information in solution. | Provides unambiguous 3D structure. |
| Limitations | Fragmentation can be complex to interpret, does not provide stereochemical information. | Lower sensitivity than MS, requires pure samples, can have complex spectra. | Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state. |
References
A Comparative Guide to Confirming the Purity of 4-Amino-2-methylpyrimidine-5-carbonitrile using NMR and HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for confirming the purity of 4-Amino-2-methylpyrimidine-5-carbonitrile. The information presented is supported by experimental protocols and expected data to aid in method selection and implementation.
Introduction to Purity Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei (typically protons, ¹H, and carbon-13, ¹³C), NMR can identify the main compound and any impurities present, provided they are in sufficient concentration. For purity determination, ¹H NMR is often used quantitatively by integrating the signals corresponding to the main compound and comparing them to the integrals of signals from impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the analysis of moderately polar compounds like pyrimidine derivatives. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: NMR and HPLC Analysis
The following tables summarize the expected quantitative data for the analysis of this compound.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (-CH₃) | ~2.4 | ~25 |
| Pyrimidine C6-H | ~8.3 | ~160 |
| Amino (-NH₂) | ~7.0 (broad) | - |
| Pyrimidine C2 | - | ~165 |
| Pyrimidine C4 | - | ~163 |
| Pyrimidine C5 | - | ~95 |
| Nitrile (-CN) | - | ~117 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.
Table 2: Expected HPLC Performance
| Parameter | Expected Value |
| Retention Time (t_R_) | 5-10 minutes (Isocratic) |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Resolution (R_s_) | > 2.0 (from nearest impurity) |
Comparison of NMR and HPLC for Purity Determination
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures nuclear spin transitions in a magnetic field. | Differential partitioning of analytes between stationary and mobile phases. |
| Information Provided | Detailed structural information, quantification of components. | Separation and quantification of components. |
| Strengths | - Provides unambiguous structural confirmation.- Can identify unknown impurities if present in sufficient quantity.- Quantitative without the need for a reference standard for the impurity. | - High sensitivity and resolution.- Excellent for quantifying known impurities.- Robust and widely available. |
| Limitations | - Lower sensitivity compared to HPLC.- Signal overlap can complicate analysis of complex mixtures.- Requires a relatively pure sample for straightforward interpretation. | - Requires a reference standard for accurate quantification of impurities.- Does not provide structural information on its own.- Method development can be time-consuming. |
| Typical Application | - Structure elucidation and confirmation.- Purity assessment of bulk material.- Identification of major impurities. | - Routine quality control.- Detection of trace impurities.- Stability testing. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.
Data Analysis:
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum corresponding to the protons of the main compound and any visible impurities.
-
Calculate the purity by comparing the integral of the main compound's signals to the total integral area.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.
Reversed-Phase High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). An isocratic elution with a ratio such as 70:30 (aqueous:organic) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Potential Impurities
The synthesis of this compound often proceeds via the condensation of acetamidine hydrochloride, malononitrile, and formaldehyde.[1] Potential impurities could include unreacted starting materials or by-products of their side reactions. These would be expected to have different retention times in HPLC and distinct signals in NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for NMR and HPLC Purity Confirmation.
Conclusion
Both NMR and HPLC are indispensable tools for confirming the purity of this compound. NMR provides crucial structural confirmation and can identify unknown impurities, making it ideal for initial characterization. HPLC, with its high sensitivity and resolution, is the preferred method for routine quality control and the detection of trace impurities. For comprehensive purity analysis in a research and drug development setting, a combination of both techniques provides the most robust and reliable data.
References
Comparative Analysis of Biological Activity: 4-Amino-2-methylpyrimidine-5-carbonitrile Derivatives vs. Reference Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of Novel Pyrimidine-Based Compounds
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including the nucleobases essential for life.[1] Its derivatives are a major focus of research, with demonstrated pharmacological activities ranging from anticancer and antimicrobial to antiviral properties.[1][2] This guide provides a comparative overview of the biological activity of derivatives of 4-Amino-2-methylpyrimidine-5-carbonitrile, a key intermediate in the synthesis of complex molecules like Vitamin B1 (Thiamine), against established reference compounds.[1] The data presented herein is intended to support researchers in the evaluation and development of novel pyrimidine-based therapeutic agents.
Comparative Cytotoxicity Data
The anti-proliferative activity of novel pyrimidine derivatives is a primary area of investigation. The following table summarizes the in vitro cytotoxicity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), of various pyrimidine-5-carbonitrile derivatives against human cancer cell lines, compared to standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Pyrimidine Derivative 3b (a novel synthesized pyrimidine) | PC3 | 21 | Vinblastine Sulfate | PC3 | >42 |
| Pyrimidine Derivative 11e (bearing a benzylidene moiety) | HCT-116 | 1.14 | Sorafenib | HCT-116 | 8.96 |
| Pyrimidine Derivative 11e (bearing a benzylidene moiety) | MCF-7 | 1.54 | Sorafenib | MCF-7 | 11.83 |
| Pyrimidine Derivative 2d (a novel synthesized pyrimidine) | A549 | <50 | Doxorubicin | A549 | Not Reported |
| Morpholinopyrimidine-5-carbonitrile 12b | Leukemia SR | 0.83 (mTOR IC50) | Afinitor (Everolimus) | - | Not Reported |
| Morpholinopyrimidine-5-carbonitrile 12d | Leukemia SR | 2.85 (mTOR IC50) | Afinitor (Everolimus) | - | Not Reported |
Data sourced from multiple studies investigating the cytotoxicity of novel pyrimidine derivatives.[3][4][5][6][7]
Key Experimental Protocols
The reliable evaluation of biological activity is contingent on standardized experimental methodologies. Below are detailed protocols for common assays used to assess the cytotoxicity and enzyme inhibition of the compounds listed above.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Objective: To determine the IC50 value of a test compound by measuring its effect on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC3, HCT-116, MCF-7, A549)[2][3]
-
Culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere for 24 hours.[8]
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group receives medium with DMSO only. The plates are then incubated for a period of 48 to 72 hours.[8]
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced as a byproduct of a kinase reaction, which is then converted to a luminescent signal. The signal intensity is inversely proportional to the activity of the kinase inhibitor.[9]
Objective: To determine the IC50 value of a test compound against a specific protein kinase (e.g., VEGFR-2, PI3K, mTOR).[5][6]
Materials:
-
Kinase of interest (e.g., VEGFR-2) and its specific substrate peptide[6][9]
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[9]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)[9]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.[9]
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations. A positive control (e.g., a known inhibitor like Staurosporine) and a negative control (DMSO) are included.[9][10]
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP to each well. The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).[9]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[9]
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Visualizations: Workflows and Pathways
To better illustrate the concepts and processes discussed, the following diagrams have been generated.
Caption: Logical workflow for the comparative analysis of test compounds.
Caption: Experimental workflow of a typical MTT cytotoxicity assay.[8]
Caption: Inhibition of the PI3K/mTOR pathway by pyrimidine derivatives.[5]
References
- 1. This compound | 698-29-3 | Benchchem [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Deconstructing 4-Amino-2-methylpyrimidine-5-carbonitrile: A Guide to its Mass Spectrometric Fragmentation
For researchers and scientists engaged in drug development and metabolic analysis, understanding the mass spectrometric behavior of heterocyclic compounds is paramount for structural elucidation and impurity profiling. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Amino-2-methylpyrimidine-5-carbonitrile, a key pyrimidine derivative. The data presented here serves as a crucial reference for comparison against alternative compounds and for the identification of related structures in complex matrices.
Comparative Fragmentation Analysis
The mass spectrum of this compound is characterized by a distinct pattern of fragmentation, yielding several key ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below. This data provides a fingerprint for the compound under electron ionization conditions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |
| 134 | 99.9 | [M]+• (Molecular Ion) |
| 118 | - | [M-NH₂]+ |
| 94 | 73.1 | [M-CH₃CN]+• ? |
| 92 | 12.3 | [M-C₂H₂N₂]+• ? |
| 66 | 31.7 | Pyrimidine ring fragment |
| 42 | 45.9 | [CH₃CNH]+ |
Table 1: Key mass spectral fragments of this compound obtained by GC-MS under electron ionization. Data sourced from PubChem.[1]
The fragmentation of substituted pyrimidines is often initiated by the loss of substituents from the pyrimidine ring.[2][3] In aromatic amines, cleavage of the bond beta to the nitrogen atom is a common fragmentation pathway.[4] For aromatic nitriles, the loss of a CN radical can occur.[3]
Proposed Fragmentation Pathway
The fragmentation of this compound likely proceeds through several competing pathways initiated by the high energy of electron ionization. The molecular ion ([M]+•) is observed as the base peak at m/z 134, indicating a relatively stable structure.[1] Key fragmentation steps are proposed as follows:
-
Loss of an amino radical: The molecular ion can undergo cleavage of the C-NH₂ bond to form an ion at m/z 118.
-
Ring fragmentation and rearrangements: The pyrimidine ring can undergo complex fragmentation and rearrangement processes. The prominent fragment at m/z 94 is likely a result of a rearrangement followed by the loss of a neutral molecule, possibly acetonitrile (CH₃CN). Further fragmentation of the pyrimidine ring can lead to the formation of smaller ions, such as the one observed at m/z 66.
-
Formation of smaller, stable ions: The fragment at m/z 42 is likely due to the formation of the stable acetonitrilium ion ([CH₃CNH]+).
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocol
The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).[5]
-
Electron Energy: 70 eV.[5]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the reference data provided in this guide.
This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. Researchers can utilize this information for compound identification, structural confirmation, and as a comparative standard for the analysis of novel pyrimidine derivatives.
References
- 1. This compound | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Kinase Inhibitors Based on the 4-Amino-2-methylpyrimidine-5-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors derived from the 4-Amino-2-methylpyrimidine-5-carbonitrile scaffold. This chemical framework is a recognized pharmacophore in the design of kinase inhibitors, with various derivatives demonstrating activity against a range of kinases implicated in cancer and other diseases. Understanding the selectivity and potency of these compounds is crucial for assessing their therapeutic potential and potential off-target effects. The data presented herein is compiled from publicly available research to illustrate the typical cross-reactivity and potency of this class of inhibitors.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of selected kinase inhibitors with a pyrimidine-5-carbonitrile core. Lower IC50 values indicate higher potency. The data highlights the activity of these compounds against their primary kinase targets. It is important to note that comprehensive cross-reactivity screening against a broad kinase panel is not publicly available for all these specific compounds.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 11b | EGFR (wild-type) | 0.09 | [1] |
| EGFR (T790M mutant) | 4.03 | [1] | |
| Compound 12b | VEGFR-2 | 0.53 | [2] |
| Compound 11e | VEGFR-2 | 0.61 | [2] |
| Compound 12c | VEGFR-2 | 0.74 | [2] |
| Compound 10b | EGFR | 0.00829 | [3] |
Note: The data presented in this table is sourced from different studies, and experimental conditions may vary.
Signaling Pathways
Kinase inhibitors targeting EGFR and VEGFR-2 interfere with key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate the simplified signaling cascades for these two important receptor tyrosine kinases.
EGFR Signaling Pathway and Inhibition
VEGFR-2 Signaling Pathway and Inhibition
Experimental Protocols
The determination of kinase inhibitor potency is typically achieved through in vitro kinase assays. The following is a generalized protocol for a luminescence-based kinase assay, which is a common method for measuring kinase activity and inhibitor IC50 values.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is based on the principle of measuring the amount of ATP consumed during the kinase reaction. A decrease in ATP levels, detected as a decrease in luminescence, corresponds to higher kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate
-
Test inhibitors (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Reaction Setup:
-
Add the diluted test compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent to each well.
-
Incubate the plate at room temperature for a period specified by the reagent manufacturer (e.g., 10-30 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Kinase Inhibition Assay
This guide provides a foundational understanding of the activity and profiling of kinase inhibitors based on the this compound scaffold. For further, in-depth analysis, it is recommended to consult the primary research articles cited and to perform comprehensive in-house kinase screening for any novel compounds of interest.
References
- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-Amino-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The production of 4-Amino-2-methylpyrimidine-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including Vitamin B1, demands high efficiency and purity. This guide provides a comparative analysis of the leading synthetic routes to this valuable compound, supported by experimental data to inform process development and optimization.
Comparison of Synthetic Methodologies
Three primary synthetic strategies for this compound are benchmarked below, evaluating them on yield, purity, reaction conditions, and starting materials.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Reaction Time |
| Route 1: One-Pot Three-Component Reaction | Malononitrile, Formaldehyde, Acetamidine hydrochloride | tert-Butyl alcohol, 65-70°C followed by 30-35°C with tert-butyl hydroperoxide | 92.6 | 99.6 (HPLC) | ~5 hours |
| Route 2: Scalable Synthesis from Malononitrile | Malononitrile, Acetamidine hydrochloride | In situ prepared ionic salt from DMF and dimethyl sulfate | 70 (overall for subsequent hydrogenation) | Not Reported for carbonitrile | Not Specified |
| Route 3: Scalable Synthesis from 2-Cyanoacetamide | 2-Cyanoacetamide, Acetamidine | Vilsmeier reagent | 65 (overall for subsequent hydrogenation) | Not Reported for carbonitrile | Not Specified |
Note: The yields for Routes 2 and 3 are reported for the subsequent hydrogenation product, 4-amino-5-aminomethyl-2-methylpyrimidine, and not directly for the target carbonitrile. However, they provide a relevant benchmark for the overall efficiency of the reaction sequence.
Experimental Protocols
Route 1: High-Yield One-Pot Three-Component Synthesis
This method stands out for its high reported yield and purity in a straightforward, two-stage, one-pot procedure.[1][2]
Materials:
-
Malononitrile (0.1 mol, 6.6 g)
-
Acetamidine hydrochloride (12 mmol, 1.13 g)
-
30% aqueous formaldehyde (12 mmol, 1.2 g)
-
tert-Butyl alcohol (10 g)
-
70 wt% tert-butyl hydroperoxide (1.4 g)
Procedure:
-
To a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add tert-butyl alcohol, acetamidine hydrochloride, malononitrile, and 30% aqueous formaldehyde.
-
Heat the mixture and stir at 65-70°C for 4 hours.
-
Cool the reaction mixture to 20-25°C.
-
Add 70 wt% tert-butyl hydroperoxide and continue stirring at 30-35°C for 1 hour.
-
The product, 2-methyl-4-amino-5-cyanopyrimidine, can be isolated and purified using standard techniques.
Route 2: Scalable Synthesis from Malononitrile
This industrial-scale approach involves the in situ formation of an intermediate which then reacts with acetamidine hydrochloride.[3]
General Procedure Outline:
-
Malononitrile is treated with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate to form an enamine intermediate.
-
Without isolation, this intermediate is reacted with acetamidine hydrochloride to yield this compound.
Route 3: Scalable Synthesis from 2-Cyanoacetamide
This method utilizes a common and less expensive starting material, 2-cyanoacetamide.[3]
General Procedure Outline:
-
2-Cyanoacetamide is reacted with a Vilsmeier reagent to afford an enamine intermediate.
-
This intermediate is then condensed with acetamidine to produce the final product.
Logical Workflow and Signaling Pathway Diagrams
Caption: A logical workflow for selecting the optimal synthetic route.
Caption: A generalized pathway for pyrimidine ring formation.
References
In Silico vs. In Vitro Activity of 4-Amino-2-methylpyrimidine-5-carbonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico and in vitro activities of novel 4-Amino-2-methylpyrimidine-5-carbonitrile derivatives. The following sections detail the anti-proliferative efficacy of these compounds, supported by experimental data and computational modeling, to offer insights into their potential as therapeutic agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous biologically active molecules, including nucleic acids.[1] This has driven extensive research into its derivatives, such as those derived from this compound, for a wide range of pharmacological applications, including anticancer, antimicrobial, and antiviral therapies.[1][2] This guide focuses on a series of novel pyrimidine-5-carbonitrile derivatives designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator in tumor angiogenesis.[3][4]
Comparative Analysis of In Vitro Anti-Proliferative Activity
A series of newly synthesized pyrimidine-5-carbonitrile derivatives were evaluated for their in vitro cytotoxic activities against two human cancer cell lines known to overexpress VEGFR-2: colon cancer (HCT-116) and breast cancer (MCF-7).[3] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, with sorafenib, a known VEGFR-2 inhibitor, serving as the standard anticancer drug.[3]
The results, summarized in the table below, demonstrate that several of the synthesized compounds exhibit potent anti-proliferative activity, with some even surpassing the efficacy of sorafenib.[3]
| Compound | HCT-116 IC50 (μM) | MCF-7 IC50 (μM) |
| 9d | 10.33 | 12.41 |
| 11e | 1.14 | 1.54 |
| 12b | 4.25 | 5.14 |
| 12d | 3.17 | 4.29 |
| Sorafenib (Standard) | 11.00 | 13.00 |
Data sourced from a study on novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents.[3]
Notably, compound 11e displayed exceptional activity against both HCT-116 and MCF-7 cell lines with IC50 values of 1.14 μM and 1.54 μM, respectively.[3][4] Furthermore, to assess the selectivity of this promising compound, its cytotoxicity was evaluated against normal human lung fibroblast (WI-38) cells. Compound 11e exhibited an IC50 value of 63.41 μM against these normal cells, indicating a significantly lower toxicity to non-cancerous cells and a high degree of selectivity.[3]
In Silico Molecular Docking Studies
To elucidate the potential mechanism of action and rationalize the observed in vitro activity, molecular docking studies were performed. These in silico analyses aimed to predict the binding interactions of the synthesized compounds within the ATP-binding site of VEGFR-2 (PDB ID: 1YWN).[3] The binding energies and key interactions were compared to those of sorafenib.
The docking results revealed that the designed compounds fit well into the VEGFR-2 active site, adopting binding modes similar to sorafenib.[3] The most active compound, 11e , demonstrated strong interactions with key amino acid residues. Specifically, it formed two hydrogen bonds with Glu883 and Asp1044, crucial residues in the hinge region of the receptor's kinase domain.[3] This binding pattern is consistent with the inhibition of VEGFR-2's downstream signaling pathways.
| Compound | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions |
| 11e | - | Glu883, Asp1044 |
| Sorafenib | - | Cys919, Asp1046 |
Note: Specific binding energy values were not provided in the source material, but the interactions were described as favorable.
The stability of the interaction between compound 11e and the VEGFR-2 active site was further confirmed by molecular dynamics simulations, which showed a stable complex over a simulation period of 100 ns.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the study.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Caption: The experimental workflow from compound synthesis to in silico and in vitro evaluation.
Experimental Protocols
In Vitro Growth Inhibitory Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds against HCT-116 and MCF-7 cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT Addition: Following treatment, the media was replaced with fresh media containing MTT solution (5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium was discarded, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Molecular Docking Protocol
In silico docking studies were conducted to predict the binding mode of the derivatives within the active site of VEGFR-2.[3]
-
Software: Molecular Operating Environment (MOE) software was utilized for the docking analysis.[3]
-
Protein Preparation: The crystal structure of VEGFR-2 (PDB ID: 1YWN) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization.
-
Ligand Preparation: The 3D structures of the synthesized compounds were built and energy minimized.
-
Docking Simulation: The prepared ligands were docked into the ATP-binding site of the prepared VEGFR-2 structure.
-
Analysis and Visualization: The resulting docking poses were analyzed to identify the binding mode, interactions with key amino acid residues, and to calculate the binding affinity scores. Visualization of the interactions was performed using Biovia Discovery Studio.[3]
Conclusion
The presented data highlights a strong correlation between the in silico predictions and the in vitro anti-proliferative activities of the studied this compound derivatives. The molecular docking studies successfully predicted the high binding affinity of potent compounds like 11e to the VEGFR-2 active site, which was subsequently validated by its low IC50 values in cancer cell lines. This synergistic approach of combining computational design with experimental validation proves to be a powerful strategy in the discovery and development of novel and selective anticancer agents. The promising results for compound 11e , in particular, warrant further investigation into its therapeutic potential.
References
- 1. This compound | 698-29-3 | Benchchem [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-Amino-2-methylpyrimidine-5-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Amino-2-methylpyrimidine-5-carbonitrile, a compound that requires careful handling due to its potential hazards. The following instructions are designed to provide immediate and essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Adherence to safety protocols is mandatory to minimize exposure risks.
Globally Harmonized System (GHS) Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a laboratory fume hood, and to wear appropriate Personal Protective Equipment (PPE).[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment should be worn at all times when handling this compound:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect against splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust.[1] |
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[1]
-
Control Ignition Sources : Remove all sources of ignition from the spill area.
-
Containment : Use dry, clean-up procedures and avoid generating dust.[1] Contain the spill with sand, earth, or vermiculite.[1]
-
Collection : Carefully sweep or scoop the spilled solid material into a suitable, labeled container for waste disposal.[1]
-
Decontamination : Wash the spill area thoroughly. Prevent runoff from entering drains.[1]
-
PPE Decontamination : Decontaminate and launder all protective clothing and equipment before storing and re-using.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[3]
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.
-
Contaminated Materials : Any materials, such as paper towels or PPE, that have come into contact with the chemical should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Waste Storage :
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
Keep containers away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal :
-
Dispose of the contents and container at an authorized hazardous or special waste collection point.[1] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
-
Do not discharge to sewer systems. [3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for specific instructions on packaging, labeling, and pickup.
-
-
Container Decontamination :
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Amino-2-methylpyrimidine-5-carbonitrile
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS No. 698-29-3). The following procedures are compiled from safety data sheets and best practices for handling similar chemical compounds in a laboratory setting.
Compound Identification and Hazards:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 698-29-3 |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Appearance | Pale Brown to Pale Yellow Solid/Powder |
| Hazard Statements | Harmful if swallowed.[1][2] Causes skin irritation.[1][2] Causes serious eye damage/irritation.[2] May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield should be worn over safety glasses for procedures with a high risk of splashing or dust generation.[3] |
| Hands | Chemical-Resistant Gloves | Handle with chemical-impermeable gloves that have been inspected prior to use.[3][4] Suitable materials include nitrile, butyl rubber, or PVC.[4][5] Disposable nitrile gloves can offer short-term protection.[3] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6] |
| Skin & Body | Laboratory Coat, Long Pants, & Closed-Toe Shoes | Wear a fire/flame-resistant and impervious lab coat, fully buttoned with long sleeves, to protect skin and personal clothing.[7] Long pants and closed-toe shoes are standard laboratory practice and mandatory when handling this chemical.[4][7] |
| Respiratory | NIOSH-Approved Respirator | Use in a well-ventilated area.[1][8] A NIOSH-approved respirator may be necessary to avoid the inhalation of dust, especially during weighing or when engineering controls are insufficient.[1][4][9] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps to be taken before, during, and after handling this compound.
Experimental Protocols: Handling and Disposal
Weighing of the Compound:
-
Perform all weighing operations within a chemical fume hood or a powder weighing station to minimize inhalation exposure.[10]
-
Ensure the airflow in the fume hood is not excessively high to prevent the powder from becoming airborne.[10]
-
Use disposable bench covers to easily clean up any spills.[10]
-
Wear all recommended PPE, including respiratory protection if necessary.
-
Carefully transfer the desired amount of the compound using a clean spatula or other appropriate tool.
-
Immediately close the container after weighing.
General Handling:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.[5][11]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][8]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Keep the container tightly closed when not in use.[1]
-
Remove and wash contaminated clothing before reuse.[1]
-
Thoroughly wash hands and any exposed skin after handling.[7]
Disposal Plan: All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid residues, including contaminated gloves, bench covers, and weighing papers, in a clearly labeled, sealed container for hazardous waste.[1]
-
Unused Compound: Dispose of the unused compound by placing it in a labeled, sealed container for chemical waste.
-
Disposal Method: The disposal of this chemical must be conducted through an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1][12]
-
Prohibition: Do not dispose of this material down the drain or in the regular trash.[7][8]
Emergency Procedures
Spill Management:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1] |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C6H6N4 | CID 69682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
